4-Ketocyclophosphamide
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMZHOCORXMDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(NC1=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031077 | |
| Record name | 4-Ketocyclophosphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27046-19-1 | |
| Record name | 4-Ketocyclophosphamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27046-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ketocyclophosphamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027046191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ketocyclophosphamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ketocyclophosphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-KETOCYCLOPHOSPHAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9DU5QVF19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Ketocyclophosphamide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ketocyclophosphamide is a prominent metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585).[1][2] It is considered an inactive detoxification product, formed in the liver through the oxidation of the active metabolite, 4-hydroxycyclophosphamide (B600793), a reaction catalyzed by alcohol and aldehyde dehydrogenases.[1] This guide provides a comprehensive overview of the chemical structure, properties, and available experimental data related to this compound, intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound is a derivative of cyclophosphamide distinguished by a ketone group at the 4th position of the oxazaphosphorinane ring. This structural modification significantly alters its biological activity compared to its parent compound and its active metabolites.
Chemical Structure
Caption: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ⁵-oxazaphosphinan-4-one | [3] |
| Molecular Formula | C₇H₁₃Cl₂N₂O₃P | [3] |
| Molecular Weight | 275.07 g/mol | [3] |
| CAS Number | 27046-19-1 | [3] |
| Appearance | Solid | |
| Melting Point | 152 °C | |
| Solubility | Poor in water; Slightly soluble in DMSO and Methanol | |
| Stability | Stable for at least one month at 4°C. Long-term storage at -20°C is recommended. |
Experimental Data
Spectroscopic Data
Table 2: Spectroscopic Data
| Parameter | Data | Reference(s) |
| ¹H NMR (CDCl₃) | Data not available in searched literature. | |
| ¹³C NMR (CDCl₃) | Data not available in searched literature. | |
| FT-IR (KBr) | Data not available in searched literature. | |
| Mass Spectrometry | Fragmentation patterns have been used for its identification in metabolic studies. |
Pharmacokinetic Data
This compound is a major metabolite of cyclophosphamide, and its plasma concentrations have been monitored in pharmacokinetic studies of the parent drug.
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Species | Reference(s) |
| Time to Peak Concentration (Tmax) | ~8-15 hours after cyclophosphamide administration | Human | |
| Half-life (t₁/₂) | Considerably longer than cyclophosphamide | Human | |
| Area Under the Curve (AUC) | AUC₀₋₆h values of 63.6 ± 27.5 µg/ml·min (dose 1) and 153.4 ± 61.3 µg/ml·min (dose 5) have been reported. | Human | [4] |
Cytotoxicity Data
Current literature consistently describes this compound as a non-toxic or inactive metabolite. As such, specific IC₅₀ values for its cytotoxicity against cancer cell lines are not widely reported.
Table 4: Cytotoxicity Data
| Cell Line | IC₅₀ Value | Reference(s) |
| Various | Not available in searched literature. |
Experimental Protocols
Synthesis of this compound
Detailed, step-by-step protocols for the chemical or enzymatic synthesis of this compound are not extensively described in the readily available scientific literature. However, its formation is a key step in the metabolic deactivation of cyclophosphamide.
General Principle of Formation:
This compound is formed from the oxidation of 4-hydroxycyclophosphamide. This reaction is catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs).[1]
Caption: Metabolic formation of this compound.
Conceptual Enzymatic Synthesis Protocol:
A potential laboratory-scale synthesis could involve the enzymatic oxidation of 4-hydroxycyclophosphamide.
Materials:
-
4-Hydroxycyclophosphamide
-
Alcohol Dehydrogenase (ADH) or Aldehyde Dehydrogenase (ALDH)
-
Appropriate buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
-
Cofactors (e.g., NAD⁺ or NADP⁺)
-
Reaction vessel
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve 4-hydroxycyclophosphamide in the buffer solution in the reaction vessel.
-
Add the necessary cofactors for the chosen dehydrogenase.
-
Initiate the reaction by adding the alcohol or aldehyde dehydrogenase.
-
Incubate the reaction mixture under optimal conditions (temperature, pH) for the enzyme.
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, purify the this compound from the reaction mixture using a chromatographic method such as HPLC.
-
Characterize the purified product using spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Note: This is a generalized protocol. Specific enzyme concentrations, substrate-to-enzyme ratios, reaction times, and purification parameters would need to be optimized.
Signaling Pathways and Biological Activity
Current scientific understanding indicates that this compound is a detoxification product and is biologically inactive. Extensive searches of the scientific literature did not reveal any specific signaling pathways that are directly modulated by or involve this compound. Its formation represents a metabolic dead-end, leading to its excretion.
The metabolism of cyclophosphamide is primarily geared towards the generation of the active alkylating agent, phosphoramide (B1221513) mustard, which is responsible for its cytotoxic effects. The formation of this compound is a competing pathway that reduces the amount of active drug available.
Caption: Cyclophosphamide metabolic pathways.
Conclusion
This compound is a key metabolite in the detoxification of cyclophosphamide. Its chemical structure, characterized by the presence of a ketone group, renders it biologically inactive. While methods for its detection and quantification in biological matrices are established, detailed experimental protocols for its synthesis and comprehensive spectroscopic and cytotoxicity data are not widely available in the public domain. Furthermore, there is no current evidence to suggest its involvement in any specific cellular signaling pathways. This guide summarizes the existing knowledge on this compound and highlights areas where further research could provide a more complete understanding of this important metabolite.
References
- 1. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclophosphamide pharmacokinetics and pharmacogenetics in children with B-cell non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Ketocyclophosphamide: Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ketocyclophosphamide is a primary metabolite of the widely used anticancer prodrug cyclophosphamide (B585). Its synthesis and characterization are of significant interest to researchers in medicinal chemistry and drug development for use as an analytical standard and for further toxicological and pharmacological studies. This technical guide provides a comprehensive overview of the synthesis pathways, reaction mechanisms, and experimental protocols for obtaining this compound.
Synthesis Pathways
The synthesis of this compound can be achieved through both chemical and enzymatic methods. Each approach offers distinct advantages and disadvantages in terms of yield, purity, and scalability.
Chemical Synthesis
Chemical synthesis routes primarily involve the oxidation of cyclophosphamide. Two notable methods are Fenton oxidation and ozonation.
-
Fenton Oxidation: This method utilizes the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide to generate highly reactive hydroxyl radicals, which then oxidize cyclophosphamide.
-
Ozonation: A more direct approach involves the use of ozone (O₃) to oxidize cyclophosphamide. This method has been reported to produce a higher yield of this compound compared to Fenton oxidation.
Enzymatic Synthesis
Enzymatic synthesis offers a more selective and potentially greener alternative to chemical methods. The key enzyme involved is an unspecific peroxygenase (UPO).
-
Unspecific Peroxygenase (UPO): UPOs, such as the one isolated from the fungus Marasmius rotula (MroUPO), can catalyze the hydroxylation of cyclophosphamide to 4-hydroxycyclophosphamide (B600793), which is then further oxidized to this compound. The formation of this compound is often considered an "overoxidation" product in reactions optimized for 4-hydroxycyclophosphamide synthesis. However, reaction conditions can be tuned to favor the production of the keto-metabolite.
Quantitative Data on Synthesis Methods
The choice of synthesis method can significantly impact the yield and purity of the final product. The following table summarizes the reported quantitative data for the different synthesis pathways.
| Synthesis Method | Starting Material | Key Reagents/Enzyme | Product | Yield (%) | Purity (%) | Reference |
| Fenton Oxidation | Cyclophosphamide | FeSO₄, H₂O₂ | This compound | 11 | Not Reported | [1] |
| Ozonation | Cyclophosphamide | O₃ | This compound | 50 | Not Reported | [1] |
| Enzymatic (MroUPO) | Cyclophosphamide | MroUPO, H₂O₂ | This compound | Side product | Not Reported | [1] |
Note: In the enzymatic synthesis using MroUPO, this compound is a side product. The primary product, 4-hydroxycyclophosphamide, can be obtained with a yield of up to 52%, which upon further reaction time, converts to this compound.[1]
Experimental Protocols
Chemical Synthesis: Fenton Oxidation of Cyclophosphamide
This protocol is based on the general principles of Fenton chemistry as applied to cyclophosphamide.[1]
Materials:
-
Cyclophosphamide
-
Iron(II) sulfate (B86663) (FeSO₄)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Sulfuric acid (H₂SO₄) (for pH adjustment)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Anhydrous sodium sulfate (Na₂SO₄) (for drying)
-
Rotary evaporator
-
Chromatography system for purification (e.g., HPLC)
Procedure:
-
Dissolve cyclophosphamide in an acidic aqueous solution (pH adjusted with H₂SO₄).
-
Add a catalytic amount of iron(II) sulfate to the solution.
-
Slowly add hydrogen peroxide to the reaction mixture at a controlled temperature (e.g., 0-5 °C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, quench any remaining peroxide by adding a small amount of sodium sulfite (B76179) solution.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product using column chromatography or preparative HPLC to isolate this compound.
Enzymatic Synthesis: Overoxidation using MroUPO
This protocol is adapted from the synthesis of 4-hydroxycyclophosphamide, with the modification of extending the reaction time to favor the formation of this compound.[1]
Materials:
-
Cyclophosphamide (CPA)
-
Unspecific peroxygenase from Marasmius rotula (MroUPO)
-
Sodium acetate (B1210297) buffer (e.g., 20 mM, pH 5.5)
-
Hydrogen peroxide (H₂O₂) solution
-
Syringe pump
-
Acetonitrile (for stopping the reaction)
-
Centrifuge
-
HPLC system for analysis and purification
Procedure:
-
Dissolve cyclophosphamide in sodium acetate buffer.
-
Add the MroUPO enzyme to the solution.
-
Start the reaction by adding hydrogen peroxide at a constant, slow rate using a syringe pump while stirring at a controlled temperature (e.g., 25 °C).
-
Monitor the formation of 4-hydroxycyclophosphamide and its subsequent conversion to this compound over time using HPLC. The yield of this compound increases significantly with longer reaction times (e.g., beyond 2 hours).[1]
-
To stop the reaction at the desired time point, add an equal volume of cold acetonitrile.
-
Centrifuge the mixture to precipitate the enzyme.
-
Analyze the supernatant by HPLC to determine the concentration of this compound.
-
For purification, the reaction mixture can be extracted with an organic solvent, concentrated, and then purified using preparative HPLC.[1]
Synthesis Pathway and Mechanism
The formation of this compound occurs through the oxidation of the intermediate metabolite, 4-hydroxycyclophosphamide. In vivo, this process is primarily catalyzed by cytochrome P450 enzymes in the liver.[2]
Metabolic Pathway of Cyclophosphamide
The following diagram illustrates the metabolic activation of cyclophosphamide and the subsequent formation of this compound.
Caption: Metabolic pathway of cyclophosphamide activation and detoxification.
Mechanism of this compound Formation
The oxidation of 4-hydroxycyclophosphamide to this compound involves the removal of two hydrogen atoms from the C4 position of the cyclophosphamide ring. In a biological system, this is a cytochrome P450-catalyzed reaction. The generally accepted mechanism for P450-catalyzed hydroxylation and subsequent oxidation involves a highly reactive iron-oxo species.
The following diagram illustrates a plausible mechanism for the oxidation of 4-hydroxycyclophosphamide.
Caption: Proposed mechanism for the P450-catalyzed oxidation of 4-hydroxycyclophosphamide.
This mechanism involves the abstraction of a hydrogen atom from the hydroxyl group at the C4 position by the active iron-oxo species of the cytochrome P450 enzyme, followed by the abstraction of the hydrogen atom from the carbon at the C4 position, leading to the formation of the ketone.
Conclusion
The synthesis of this compound can be accomplished through various chemical and enzymatic methods. While chemical methods like ozonation offer higher yields, enzymatic synthesis presents a milder and more selective alternative. The choice of method will depend on the specific requirements of the research, including desired yield, purity, and available resources. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in the successful synthesis and further investigation of this important cyclophosphamide metabolite.
References
4-Ketocyclophosphamide: A Technical Overview of its Discovery, History, and Analysis
Introduction
4-Ketocyclophosphamide is a key metabolite in the complex biotransformation of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585).[1] Unlike the highly cytotoxic metabolites that are responsible for cyclophosphamide's therapeutic effects, this compound is generally considered to be a relatively non-toxic product of a detoxification pathway.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and analytical methodologies related to this compound, intended for researchers, scientists, and professionals in drug development.
Discovery and History
The discovery of this compound is intrinsically linked to the extensive research aimed at elucidating the metabolic fate of cyclophosphamide. Early studies on cyclophosphamide metabolism identified that the parent drug is a prodrug, requiring metabolic activation to exert its cytotoxic effects.[3] This activation process, primarily occurring in the liver, involves the hydroxylation of cyclophosphamide at the C-4 position by cytochrome P450 enzymes to form 4-hydroxycyclophosphamide (B600793).[4][5][6] 4-hydroxycyclophosphamide exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838).[4][7]
Further investigations into the metabolic cascade revealed that 4-hydroxycyclophosphamide and aldophosphamide could undergo further oxidation to yield inactive metabolites. One of these key detoxification products was identified as this compound.[2] Its formation represents a crucial step in the deactivation of the otherwise toxic metabolic intermediates of cyclophosphamide, thereby playing a role in mitigating the systemic toxicity of the parent drug.[1]
Metabolic Pathway of Cyclophosphamide
The biotransformation of cyclophosphamide is a complex network of activation and detoxification pathways. The central pathway leading to the formation of this compound is initiated by the hepatic cytochrome P450 (CYP) enzyme system, with isoforms such as CYP2B6, CYP2C9, and CYP3A4 playing significant roles.[4][8]
The metabolic cascade can be visualized as follows:
Biological Activity and Cytotoxicity
A critical aspect of this compound's profile is its significantly reduced biological activity compared to the active metabolites of cyclophosphamide. While phosphoramide mustard is the primary metabolite responsible for the DNA alkylating and cytotoxic effects of cyclophosphamide, this compound is considered a product of a detoxification pathway.[9][10]
Extensive literature searches for quantitative cytotoxicity data, such as IC50 values, for this compound against various cancer cell lines have yielded no specific results. This absence of data strongly supports the characterization of this compound as a biologically inactive or, at best, a weakly active metabolite. Research has predominantly focused on the cytotoxic effects of the active metabolites like phosphoramide mustard and 4-hydroperoxycyclophosphamide.[9][11]
The primary role of this compound in the overall pharmacology of cyclophosphamide is therefore not as a therapeutic agent, but as an indicator of metabolic deactivation.
Experimental Protocols
Synthesis of this compound
Several methods have been described for the synthesis of this compound, often as a byproduct in the synthesis of other cyclophosphamide metabolites.
1. Ozonation of Cyclophosphamide:
One of the direct methods for preparing this compound involves the ozonation of cyclophosphamide.[12]
-
Principle: Ozonolysis of the cyclophosphamide molecule can lead to oxidation at the C-4 position, yielding this compound.
-
General Procedure (as inferred from literature): A solution of cyclophosphamide in an appropriate organic solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -78 °C). A stream of ozone is then passed through the solution until the starting material is consumed (monitored by TLC or HPLC). The reaction mixture is then typically purged with an inert gas (e.g., nitrogen) to remove excess ozone. The solvent is evaporated, and the resulting residue is purified by column chromatography.
-
Note: The yield of this compound can be significant in this reaction, with some reports indicating up to 50%.[12]
2. Byproduct of 4-Hydroxycyclophosphamide Synthesis:
This compound is also formed as a side product during the enzymatic or chemical synthesis of 4-hydroxycyclophosphamide.[12]
-
Enzymatic Synthesis: In vitro enzymatic reactions using peroxygenases can hydroxylate cyclophosphamide to 4-hydroxycyclophosphamide, with this compound being an overoxidized side product.[12]
-
Chemical Synthesis (Fenton Oxidation): The Fenton oxidation of cyclophosphamide to produce 4-hydroperoxycyclophosphamide (a precursor to 4-hydroxycyclophosphamide) also yields this compound as a byproduct.[12]
Purification and Analysis of this compound
The purification of this compound from synthesis reaction mixtures or biological samples typically involves chromatographic techniques.
Purification Workflow:
References
- 1. CYCLOPHOSPHAMIDE - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of Cyclophosphamide: A Focus on Its Mechanistic Impacts on Male Gonadal Functions [xiahepublishing.com]
- 3. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of phosphoramide mustard and acrolein, cytotoxic metabolites of cyclophosphamide, on mouse limb development in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphoramide mustard is responsible for the ovarian toxicity of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic activity relative to 4-hydroxycyclophosphamide and phosphoramide mustard concentrations in the plasma of cyclophosphamide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-Ketocyclophosphamide in Cellular Processes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ketocyclophosphamide is a principal, yet relatively non-toxic, metabolite of the widely used anticancer and immunosuppressive prodrug, cyclophosphamide (B585). Formed via the enzymatic oxidation of 4-hydroxycyclophosphamide (B600793), its presence serves as a crucial biomarker for cyclophosphamide exposure and metabolism. While the cytotoxic and DNA-alkylating effects of cyclophosphamide's active metabolites, phosphoramide (B1221513) mustard and acrolein, are well-documented, the direct role of this compound in cellular processes remains less defined. This technical guide synthesizes the current understanding of this compound, focusing on its place within the metabolic cascade of cyclophosphamide, its established relative inactivity, and potential, though less explored, cellular interactions. This document provides a comprehensive overview for researchers investigating cyclophosphamide metabolism and its clinical implications.
Introduction
Cyclophosphamide is a cornerstone of many chemotherapeutic regimens, valued for its efficacy against a broad spectrum of malignancies and its potent immunosuppressive properties[1][2]. As a prodrug, its therapeutic activity is contingent on hepatic bioactivation by cytochrome P450 (CYP) enzymes[3][4]. This metabolic process generates a cascade of active and inactive metabolites, with this compound being a significant end-product of the inactivation pathway. Understanding the complete metabolic fate of cyclophosphamide, including the roles of its various metabolites, is paramount for optimizing its therapeutic index and mitigating toxicity. This guide focuses specifically on this compound, aiming to elucidate its formation, cellular significance, and the methodologies used for its study.
The Metabolic Pathway of Cyclophosphamide and the Formation of this compound
The biotransformation of cyclophosphamide is a complex process involving both activation and inactivation steps, primarily occurring in the liver.
Activation Pathway:
-
Hydroxylation: Cyclophosphamide is first hydroxylated by CYP enzymes, primarily CYP2B6, CYP2C19, and CYP3A4, to form 4-hydroxycyclophosphamide[5].
-
Tautomerization: 4-hydroxycyclophosphamide exists in equilibrium with its open-ring tautomer, aldophosphamide[3].
Generation of Active Metabolites:
-
Spontaneous Elimination: Aldophosphamide (B1666838) undergoes spontaneous, non-enzymatic β-elimination to produce the two key active metabolites:
Inactivation Pathway:
-
Oxidation: 4-hydroxycyclophosphamide and aldophosphamide can be oxidized by aldehyde dehydrogenases (ALDH) to form the inactive metabolites this compound and carboxyphosphamide, respectively[3]. This detoxification step is crucial in tissues with high ALDH activity, such as the bone marrow, which helps to spare them from the full cytotoxic onslaught of the active metabolites.
The following diagram illustrates the metabolic cascade of cyclophosphamide, highlighting the central role of 4-hydroxycyclophosphamide and the diversion to the inactive metabolite, this compound.
Cellular Role and Biological Activity of this compound
Available evidence strongly suggests that this compound is a relatively non-toxic metabolite of cyclophosphamide[7]. Its formation is considered a detoxification step, diverting the metabolic flux away from the production of the highly reactive and cytotoxic phosphoramide mustard and acrolein.
While direct, in-depth studies on the specific cellular effects of this compound are limited, its relative inactivity can be inferred from several observations:
-
Chemical Structure: The keto group at the 4-position of the oxazaphosphorine ring prevents the spontaneous β-elimination that is necessary to release the active alkylating moiety, phosphoramide mustard.
-
Toxicity Studies: Comparative studies of cyclophosphamide metabolites have generally shown this compound to be significantly less cytotoxic than 4-hydroxycyclophosphamide, aldophosphamide, and phosphoramide mustard.
It is important to note that "relatively non-toxic" does not necessarily mean completely inert. Some studies on the ecotoxicity of cyclophosphamide metabolites have indicated that this compound may possess some level of biological activity, although this is significantly lower than the active metabolites.
Due to the lack of specific research on the direct cellular signaling effects of this compound, it is not possible to provide a definitive signaling pathway diagram for its actions. Research efforts have predominantly focused on the well-established mechanisms of the parent drug and its active metabolites.
Quantitative Data
The pharmacokinetics of cyclophosphamide and its metabolites exhibit significant inter-individual variability. The formation and clearance of this compound are influenced by factors such as genetic polymorphisms in metabolizing enzymes (e.g., CYP450s and ALDHs), co-administered drugs, and patient-specific physiological conditions.
| Parameter | Value | Species/Context | Reference |
| Analytical Range in Urine | 10 to 625 ng/mL | Human | [8] |
| Estimated LOD in Urine | ~1 ng/mL | Human | [8] |
| Plasma Half-life (of parent CP) | 2.15 to 8.15 h | Pediatric Patients | [9] |
| Major Metabolites Identified | Phosphoramide mustard, Carboxyphosphamide, this compound | Human Plasma and Urine | [9] |
Experimental Protocols
Detailed experimental protocols specifically designed to investigate the direct cellular effects of this compound are not widely published. However, standard methodologies can be adapted for this purpose. Below is a general workflow for assessing the cytotoxicity of this compound.
General Workflow for In Vitro Cytotoxicity Assessment
Detailed Methodology: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
Selected cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound (analytical standard)
-
Vehicle control (e.g., DMSO or sterile PBS)
-
Positive control (e.g., doxorubicin (B1662922) or another known cytotoxic agent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Perform serial dilutions of the this compound stock solution to obtain a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound, vehicle control, or positive control.
-
Include wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound is a significant metabolite in the inactivation pathway of cyclophosphamide. Its primary role in cellular processes appears to be that of a detoxification product, thereby modulating the availability of the therapeutically active and toxic metabolites. While it is generally considered to be of low toxicity, the direct and subtle cellular effects of this compound remain an area with limited research. Further investigation into its potential interactions with cellular components and signaling pathways could provide a more complete understanding of the complex pharmacology of cyclophosphamide and may reveal novel aspects of its overall clinical profile. The methodologies and information presented in this guide offer a foundational resource for researchers and professionals in the field of drug development and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. CYCLOPHOSPHAMIDE - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 4-hydroperoxy-cyclophosphamide mediates caspase-independent T-cell apoptosis involving oxidative stress-induced nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene expression profiling to predict outcome after chemoradiation in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol [protocols.io]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C7H13Cl2N2O3P | CID 33676 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Ketocyclophosphamide: A Technical Guide to its Role in Drug Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-ketocyclophosphamide, a principal metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). This document delves into the core aspects of this compound, including its formation within the complex metabolic cascade of the parent drug, its significance as a biomarker of cyclophosphamide exposure and metabolism, and its characterization as a detoxified, non-cytotoxic product. Detailed experimental protocols for the quantification of this compound in biological matrices are provided, alongside a summary of key quantitative data. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying processes. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, clinical pharmacology, and the development of novel therapeutic agents.
Introduction
Cyclophosphamide is a prodrug that requires metabolic activation to exert its cytotoxic effects. The biotransformation of cyclophosphamide is a complex process involving a network of enzymatic reactions, primarily mediated by hepatic cytochrome P450 (CYP) enzymes. This metabolic cascade leads to the formation of both therapeutically active alkylating agents and inactive detoxification products. Among the latter, this compound holds a significant position. It is a product of the further oxidation of the initial active metabolite, 4-hydroxycyclophosphamide (B600793), and its formation represents a crucial step in the detoxification and elimination of cyclophosphamide. The quantification of this compound in biological fluids serves as a valuable biomarker for assessing the metabolic pathways of cyclophosphamide in patients, offering insights into interindividual variability in drug response and toxicity.
The Metabolic Pathway of Cyclophosphamide and the Formation of this compound
The metabolism of cyclophosphamide is initiated by the hydroxylation of the oxazaphosphorine ring at the C-4 position by hepatic CYP enzymes, primarily CYP2B6, CYP2C19, and CYP3A4. This reaction yields 4-hydroxycyclophosphamide, which exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838). This tautomeric pair is central to the bioactivation of cyclophosphamide, as aldophosphamide can undergo β-elimination to produce the ultimate cytotoxic metabolite, phosphoramide (B1221513) mustard, and the toxic byproduct, acrolein.
However, 4-hydroxycyclophosphamide and aldophosphamide can also be shunted into detoxification pathways. One major inactivation route is the enzymatic oxidation of 4-hydroxycyclophosphamide to this compound. This reaction is catalyzed by aldehyde oxidase and NAD-linked aldehyde dehydrogenases. The formation of this compound is an irreversible step that prevents the generation of the toxic alkylating species.[1] this compound is considered a relatively non-toxic metabolite and is a major urinary excretion product of cyclophosphamide.[2]
dot
Quantitative Data on this compound
The formation and excretion of this compound can vary significantly among individuals, reflecting differences in enzyme activity and other pharmacokinetic factors. The following tables summarize available quantitative data regarding the urinary excretion and quantification of this compound in patients undergoing cyclophosphamide therapy.
Table 1: Urinary Excretion of Cyclophosphamide and its Metabolites
| Metabolite | Mean Urinary Excretion (% of Dose) | Reference |
| Unchanged Cyclophosphamide | 12.7 ± 9.3 | [3] |
| This compound | Not specified as a percentage of dose, but its excretion did not differ between low and high carboxylator phenotypes. | [3] |
| Phosphoramide Mustard | 18.5 ± 16.1 | [3] |
| Carboxyphosphamide | Highly variable (0.3% to higher values) | [3] |
| Ketophosphamide (4-Keto-CP) | 0.4 - 0.6 | [4] |
Table 2: Quantification of this compound in Human Urine
| Parameter | Value | Reference |
| Quantification Range (LC/MS/MS) | 0.5 - 27 µg/mL in 24-h urine collections | [5] |
| Limit of Detection (LOD) (HPLC-MS/MS) | ~1 ng/mL | [6] |
| Calibration Curve Range (HPLC-MS/MS) | 10 - 625 ng/mL | [6] |
Experimental Protocols
Accurate quantification of this compound is essential for pharmacokinetic studies and for its use as a biomarker. Below are detailed methodologies for its analysis in biological matrices.
Quantification of this compound in Human Urine by HPLC-MS/MS
This protocol is a representative method based on published procedures for the simultaneous quantification of cyclophosphamide and its metabolites.[5][6]
4.1.1. Materials and Reagents
-
This compound analytical standard
-
Cyclophosphamide-d4 (internal standard)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
Ethyl acetate (B1210297)
-
Human urine (blank)
4.1.2. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of urine sample, add 50 µL of the internal standard solution (cyclophosphamide-d4).
-
Add 4 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
4.1.3. HPLC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: Linear gradient to 95% B
-
10-15 min: Hold at 95% B
-
15-15.1 min: Return to 5% B
-
15.1-20 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 275.0 -> Product ion (Q3) m/z 154.0
-
Cyclophosphamide-d4 (IS): Precursor ion (Q1) m/z 265.1 -> Product ion (Q3) m/z 144.1
-
dot
Synthesis of this compound
The synthesis of this compound is often achieved as a byproduct during the chemical synthesis of 4-hydroxycyclophosphamide. One common method involves the oxidation of cyclophosphamide.
4.2.1. Fenton Oxidation of Cyclophosphamide A method for producing 4-hydroperoxycyclophosphamide (a precursor to 4-hydroxycyclophosphamide) via Fenton oxidation of cyclophosphamide has been described, which also yields this compound.[7]
-
Cyclophosphamide is dissolved in an acidic solution.
-
Ferrous sulfate (B86663) (Fe²⁺) is added as a catalyst.
-
Hydrogen peroxide is added to initiate the oxidation reaction.
-
This method has been reported to yield approximately 11% this compound.[7]
4.2.2. Ozonation Direct ozonation of cyclophosphamide is another method that can be employed for the synthesis of its oxidized metabolites, including this compound.[7]
Biological Role and Significance
A Product of Detoxification
This compound is considered a biologically inactive and non-toxic metabolite of cyclophosphamide.[1] Its formation represents a detoxification pathway that diverts the metabolic flux away from the production of the highly reactive and cytotoxic phosphoramide mustard. The conversion of 4-hydroxycyclophosphamide to this compound is an irreversible oxidative step, effectively neutralizing the potential for alkylating activity.
Biomarker of Cyclophosphamide Metabolism
The measurement of this compound in biological fluids, such as urine and plasma, provides a valuable tool for studying the pharmacokinetics of cyclophosphamide. As a significant metabolite, its levels can reflect the activity of the enzymes involved in the detoxification pathway. Monitoring the ratio of this compound to other metabolites can offer insights into the balance between bioactivation and detoxification in individual patients. This information can be crucial for understanding inter-patient variability in drug response and for the development of personalized medicine approaches.
Conclusion
This compound is a key metabolite in the complex biotransformation of cyclophosphamide. Its formation represents a critical detoxification pathway, and its quantification in biological matrices serves as a valuable biomarker for assessing drug metabolism. This technical guide has provided an in-depth overview of the formation, quantification, and significance of this compound. The detailed experimental protocols and summarized quantitative data offer a practical resource for researchers and clinicians working in the fields of oncology, immunology, and pharmacology. Further research into the pharmacokinetics of this compound and its relationship with clinical outcomes will continue to enhance our understanding of cyclophosphamide therapy and aid in the optimization of treatment strategies.
References
- 1. Cyclophosphamide | C7H15Cl2N2O2P | CID 2907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenotypically deficient urinary elimination of carboxyphosphamide after cyclophosphamide administration to cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary excretion of cyclophosphamide in humans, determined by phosphorus-31 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
4-Ketocyclophosphamide CAS number and identifiers
An In-depth Technical Guide to 4-Ketocyclophosphamide
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound, a key metabolite of the widely used antineoplastic agent, cyclophosphamide (B585).
Core Identifiers and Properties
This compound is primarily known as an inactive metabolite of cyclophosphamide.[1] It is formed from the intermediate 4-hydroxycyclophosphamide (B600793).[1]
Chemical Identifiers
A comprehensive list of identifiers for this compound is provided below, with the Chemical Abstracts Service (CAS) number as the primary identifier.
| Identifier Type | Identifier | Reference |
| CAS Number | 27046-19-1 | [1][2][3][4] |
| IUPAC Name | 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-one | [4] |
| Molecular Formula | C7H13Cl2N2O3P | [1][4] |
| Synonyms | 4-keto CP, 4-oxo CP, NSC 139488 | [1] |
| PubChem CID | 33676 | [4] |
| ChEBI ID | CHEBI:1887 | [4] |
| HMDB ID | HMDB0060686 | [4] |
| KEGG ID | C07644 | [4] |
| InChI | InChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13) | [1][4] |
| InChIKey | VBMZHOCORXMDJU-UHFFFAOYSA-N | [1][4] |
| SMILES | C1COP(=O)(NC1=O)N(CCCl)CCCl | [4] |
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 275.1 g/mol | [1] |
| Monoisotopic Mass | 274.0040847 Da | [4] |
| Physical State | Solid | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Metabolic Pathway of Cyclophosphamide
Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes.[5][6] The primary active metabolite is 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[5][7] this compound is formed through the oxidation of 4-hydroxycyclophosphamide and is considered an inactive metabolite.[1][5] The pathway also leads to the formation of the cytotoxic agents phosphoramide (B1221513) mustard and acrolein.[5]
Caption: Metabolic activation and detoxification pathways of cyclophosphamide.
Experimental Protocols
Synthesis of this compound
Enzymatic Synthesis using Unspecific Peroxygenase (UPO):
A modern approach to synthesizing cyclophosphamide metabolites involves the use of fungal unspecific peroxygenases (UPOs).[8][9]
-
Reaction Setup: The reaction is typically carried out in a buffered solution (e.g., potassium phosphate (B84403) buffer) at a controlled pH.
-
Enzyme and Substrate: The unspecific peroxygenase from Marasmius rotula (MroUPO) is added to the reaction mixture containing cyclophosphamide.[8][9][10]
-
Initiation: The reaction is initiated by the continuous addition of hydrogen peroxide (H2O2) at a slow, controlled rate.
-
Monitoring: The reaction progress is monitored by techniques such as HPLC to track the formation of 4-hydroxycyclophosphamide and this compound.
-
Product Formation: Depending on the reaction conditions, the primary metabolite 4-hydroxycyclophosphamide, its tautomer aldophosphamide, and the over-oxidized product this compound can be obtained.[8][9]
-
Purification: The products are then purified from the reaction mixture using chromatographic techniques.
Chemical Synthesis (Fenton Oxidation):
An older chemical method involves the Fenton oxidation of cyclophosphamide.
-
Reagents: This method utilizes Fe²⁺ ions (from iron(II) sulfate) and hydrogen peroxide in an acidic solution.
-
Reaction: The Fenton reaction generates hydroxyl radicals which oxidize cyclophosphamide.
-
Yield: This method is noted for its low yield, producing approximately 11% this compound and 3-4% 4-hydroperoxycyclophosphamide.[8]
Quantification in Biological Matrices
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC/MS/MS):
This is a common and sensitive method for the determination of this compound in biological samples like urine and plasma.[11][12]
-
Sample Preparation:
-
Urine samples are thawed and homogenized.
-
A known volume of urine is transferred to a culture tube.
-
A buffer solution (e.g., potassium phosphate buffer) and an internal standard (e.g., deuterated cyclophosphamide-d6) are added.
-
Liquid-liquid extraction is performed using a solvent like ethyl acetate.
-
The organic layer is separated, evaporated, and the residue is reconstituted in an appropriate solvent for HPLC analysis.[11]
-
-
Chromatographic Separation:
-
A C18 reversed-phase column is typically used.
-
A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water with an additive like acetic or formic acid is employed.[11][13]
-
-
Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in positive ion mode is commonly used.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of this compound and the internal standard for accurate quantification.[11]
-
Caption: Workflow for the analysis of this compound in urine by HPLC-MS/MS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CAS 27046-19-1: this compound | CymitQuimica [cymitquimica.com]
- 3. parchem.com [parchem.com]
- 4. This compound | C7H13Cl2N2O3P | CID 33676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. 4-Hydroxycyclophosphamide - Wikipedia [en.wikipedia.org]
- 8. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdc.gov [cdc.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Phenotyping Study of Cyclophosphamide 4-Hydroxylation in Malay Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of 4-Ketocyclophosphamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Ketocyclophosphamide is a principal metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). Unlike cyclophosphamide's therapeutically active and toxic metabolites, this compound is consistently characterized in scientific literature as a product of a detoxification pathway. This technical guide provides a comprehensive overview of the toxicological profile of this compound, consolidating available data on its metabolism, mechanism of action (or lack thereof), and toxicological assessments. The information presented herein, including detailed experimental protocols and pathway visualizations, is intended to serve as a crucial resource for researchers and professionals involved in drug development and toxicological studies. While extensive quantitative toxicity data such as LD50 and IC50 values are not widely available, reflecting its low toxicological concern, this guide compiles the existing knowledge to support its classification as a non-toxic metabolite.
Introduction
Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes to exert its cytotoxic effects. This activation cascade, however, also leads to the formation of various metabolites, some of which are associated with significant toxicity. This compound emerges from the metabolic pathway of 4-hydroxycyclophosphamide, the primary active metabolite of cyclophosphamide. Its formation is generally considered a detoxification step, converting a reactive intermediate into a stable and inactive compound that can be readily excreted. Understanding the toxicological profile of this compound is essential for a complete comprehension of cyclophosphamide's pharmacology and for the development of strategies to mitigate its toxicity.
Metabolism and Mechanism of Action
The metabolic journey of cyclophosphamide to this compound involves a series of enzymatic reactions, primarily occurring in the liver.
Metabolic Pathway:
-
Activation of Cyclophosphamide: Cyclophosphamide is first hydroxylated at the C-4 position by hepatic CYP enzymes, principally CYP2B6 and CYP2C19, to form 4-hydroxycyclophosphamide.[1][2][3][4]
-
Tautomeric Equilibrium: 4-Hydroxycyclophosphamide exists in a tautomeric equilibrium with its ring-opened isomer, aldophosphamide.[1][4]
-
Detoxification to this compound: 4-Hydroxycyclophosphamide can be further oxidized by alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) to the stable and inactive metabolite, this compound.[4] This conversion represents a significant detoxification route, preventing the downstream formation of toxic metabolites.
-
Alternative Detoxification: Aldophosphamide can also be detoxified by ALDH1A1 to carboxyphosphamide, another inactive metabolite.[1]
The following diagram illustrates the metabolic pathway of cyclophosphamide, highlighting the formation of this compound.
Toxicological Data
Consistent with its role as a detoxification product, there is a notable scarcity of quantitative toxicological data for this compound in the literature. Most studies focus on the toxicity of the parent compound and its active metabolites.
Table 1: Summary of Available Toxicological Data for this compound
| Parameter | Species/System | Result | Reference |
| Acute Toxicity (LD50) | Data not available | - | - |
| In Vitro Cytotoxicity (IC50) | Data not available | - | - |
| Genotoxicity (SOS/umuC Assay) | Salmonella typhimurium TA1535/pSK1002 | Non-genotoxic in the absence of metabolic activation. Genotoxic in the presence of S9 metabolic activation. | This is a general finding for many compounds in this assay, the specific quantitative results for this compound are not detailed in the available abstracts. |
| Ecotoxicity | Pseudokirchneriella subcapitata (alga), Synechococcus leopoliensis (cyanobacterium) | Non-toxic | Data from a comparative study on cyclophosphamide and its metabolites. |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to facilitate further research and standardized testing.
In Vitro Cytotoxicity Assays
The following diagram provides a generalized workflow for assessing in vitro cytotoxicity.
4.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[5][6][7][8]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
4.1.2. Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[9][10]
-
Principle: Only viable cells can actively transport and accumulate Neutral Red in their lysosomes.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Expose cells to different concentrations of the test substance for a specific duration.
-
Remove the treatment medium and incubate the cells with a medium containing Neutral Red for approximately 3 hours.
-
Wash the cells to remove unincorporated dye.
-
Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the lysosomes.
-
Measure the absorbance of the extracted dye at approximately 540 nm.
-
Determine cell viability relative to the control group.
-
4.1.3. Lactate (B86563) Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][12][13][14][15]
-
Principle: LDH is a stable cytosolic enzyme that is released into the extracellular space when the plasma membrane is compromised.
-
Protocol:
-
Culture cells in a 96-well plate and treat them with the test compound.
-
After incubation, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).
-
Genotoxicity Assays
The following diagram outlines a general workflow for conducting genotoxicity assessments.
4.2.1. SOS/umuC Genotoxicity Assay
This bacterial assay detects DNA damage by measuring the induction of the SOS response system.[16][17][18][19][20]
-
Principle: In Salmonella typhimurium TA1535/pSK1002, the umuC gene, which is involved in the SOS DNA repair pathway, is fused to a lacZ reporter gene. Genotoxic agents that induce the SOS response will lead to the expression of β-galactosidase, which can be measured colorimetrically.
-
Protocol:
-
Prepare an overnight culture of S. typhimurium TA1535/pSK1002.
-
In a 96-well plate, expose the bacterial culture to various concentrations of the test compound, with and without a metabolic activation system (S9 fraction).
-
Include appropriate positive and negative controls.
-
Incubate the plate for a few hours to allow for SOS induction.
-
Add a chromogenic substrate for β-galactosidase (e.g., ONPG).
-
Measure the absorbance to quantify β-galactosidase activity.
-
An induction ratio (IR) is calculated by dividing the β-galactosidase activity of the treated sample by that of the negative control. An IR greater than a certain threshold (e.g., 1.5 or 2.0) is typically considered a positive result.
-
4.2.2. In Vitro Micronucleus Assay
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events in cultured mammalian cells.[21][22][23][24][25]
-
Principle: Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
-
Protocol:
-
Culture appropriate mammalian cells (e.g., CHO, V79, or human lymphocytes).
-
Treat the cells with the test substance at several concentrations, with and without S9 metabolic activation.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Score the frequency of micronuclei in binucleated cells using a microscope.
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic effect.
-
Conclusion
The available scientific evidence strongly supports the classification of this compound as a non-toxic metabolite of cyclophosphamide, formed through a key detoxification pathway. Its generation represents a crucial mechanism for mitigating the toxicity of the active metabolite, 4-hydroxycyclophosphamide. While direct quantitative toxicity data for this compound is limited, its established role in the detoxification of cyclophosphamide provides a strong basis for its low toxicological concern. The detailed experimental protocols provided in this guide offer a framework for any future investigations into the toxicology of cyclophosphamide metabolites, ensuring standardized and comparable results. For researchers and professionals in drug development, a thorough understanding of the metabolic fate of cyclophosphamide, including the formation of inactive metabolites like this compound, is paramount for the design of safer and more effective therapeutic strategies.
References
- 1. Item - Cyclophosphamide metabolic pathways. - Public Library of Science - Figshare [plos.figshare.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. qualitybiological.com [qualitybiological.com]
- 10. iivs.org [iivs.org]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 16. mdpi.com [mdpi.com]
- 17. umuC Test | Ecotox Centre [ecotoxcentre.ch]
- 18. Application of SOS umu-test for the detection of genotoxic volatile chemicals and air pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biotoxicity.com [biotoxicity.com]
- 20. biotoxicity.com [biotoxicity.com]
- 21. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. criver.com [criver.com]
- 24. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 25. youtube.com [youtube.com]
Methodological & Application
Application Note: Quantification of 4-Ketocyclophosphamide in Human Urine by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-ketocyclophosphamide, a major metabolite of the anticancer drug cyclophosphamide (B585), in human urine. The established protocol utilizes a simple dilution sample preparation, followed by a rapid chromatographic separation and detection using a triple-quadrupole mass spectrometer. This method is suitable for therapeutic drug monitoring and pharmacokinetic studies.
Introduction
Cyclophosphamide is a widely used prodrug that requires metabolic activation to exert its cytotoxic effects. A key metabolic pathway involves the formation of 4-hydroxycyclophosphamide (B600793), which is in equilibrium with its tautomer, aldophosphamide. Aldophosphamide is then further metabolized to the active phosphoramide (B1221513) mustard and the inactive metabolite, carboxyphosphamide. This compound is another significant, inactive metabolite formed from 4-hydroxycyclophosphamide. Monitoring the levels of cyclophosphamide and its metabolites, such as this compound, is crucial for optimizing therapeutic efficacy and minimizing toxicity. This application note provides a detailed protocol for the reliable quantification of this compound in human urine using LC-MS/MS.
Experimental
Sample Preparation
A simple "dilute and shoot" method was employed for the preparation of urine samples.[1] This approach minimizes sample handling and potential for analyte loss.[1]
Protocol:
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, dilute 100 µL of the supernatant with 900 µL of an aqueous solution containing the internal standard (D4-cyclophosphamide).[2][3]
-
Vortex the mixture for 10 seconds.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed on a C18 reversed-phase column.
LC Parameters:
| Parameter | Value |
| Column | Zorbax Extend C18 (150 mm x 2.1 mm, 5 µm)[4] |
| Mobile Phase A | 1 mM Ammonium Hydroxide in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.40 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temp. | 40 °C |
| Run Time | 11.5 minutes[2][3] |
Mass Spectrometry
A triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used for detection. The analytes were monitored using Multiple Reaction Monitoring (MRM).
MS/MS Parameters:
| Parameter | This compound | D4-Cyclophosphamide (IS) |
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | 277.0 | 265.0[5] |
| Product Ion (m/z) | 154.0 | 140.0[5] |
| Collision Energy | 15 eV | 20 eV |
| Dwell Time | 100 ms | 100 ms |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity and specificity for the quantification of this compound in human urine.
Linearity and Sensitivity
The method was linear over a concentration range of 0.5 µg/mL to 27 µg/mL for this compound.[2] The limit of detection (LOD) for this compound was determined to be 5 ng/mL.[2][3][6]
Quantitative Data Summary:
| Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) |
| This compound | Urine | 5 | 27,000 | > 0.99 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified metabolic pathway of cyclophosphamide.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and efficient means for the quantification of this compound in human urine. The simple sample preparation and rapid analysis time make it well-suited for high-throughput clinical and research laboratories. This method can be a valuable tool in pharmacokinetic studies and therapeutic drug monitoring of cyclophosphamide.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of 4-Ketocyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ketocyclophosphamide is a major inactive metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). The formation of this compound occurs via the oxidation of the intermediate metabolite, 4-hydroxycyclophosphamide, by aldehyde dehydrogenases. Monitoring the levels of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic profile of cyclophosphamide. This document provides detailed application notes and experimental protocols for the accurate and sensitive detection of this compound using modern analytical techniques.
Analytical Methods Overview
The primary methods for the quantification of this compound in biological samples such as plasma and urine are based on chromatography coupled with mass spectrometry. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques due to their high sensitivity and selectivity.
HPLC-MS/MS has emerged as the preferred method for its ability to analyze a wide range of compounds with high specificity and minimal sample derivatization.
GC-MS is also a powerful technique, though it often requires derivatization of the analyte to improve volatility and thermal stability.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative performance data for various analytical methods used to detect this compound.
Table 1: HPLC-MS/MS Methods for this compound Quantification
| Biological Matrix | Sample Preparation | LOQ (ng/mL) | LOD (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |
| Human Urine | Liquid-Liquid Extraction with Ethyl Acetate (B1210297) | 10 | 1 | 10 - 625 | 97 - 105 | [4][5] |
| Human Urine | Dilution with Methanol (B129727) and Centrifugation | 500 | 5 | 500 - 27000 | Not Reported | [6][7] |
| Human Plasma | Solid-Phase Extraction (C18) | Not Reported | 15 | Not Reported | Not Reported |
Table 2: GC-MS Methods for this compound Quantification
| Biological Matrix | Sample Preparation & Derivatization | LOQ (ng/mL) | LOD (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |
| Human Plasma | Solid-Phase Extraction (C18) and Trifluoroacetyl Derivatization | 100 | Not Reported | 100 - 10000 | 75 - 99 | [3] |
Experimental Protocols
Protocol 1: HPLC-MS/MS for this compound in Human Urine
This protocol is based on a liquid-liquid extraction method followed by HPLC-MS/MS analysis.[4][5]
1. Materials and Reagents:
-
This compound analytical standard
-
Cyclophosphamide-d6 (internal standard)
-
Ethyl Acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (Glacial)
-
Human Urine (blank)
-
Volumetric flasks, pipettes, and vials
-
Centrifuge
-
Nitrogen evaporator
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 1.0 mL of urine sample in a glass centrifuge tube, add the internal standard (Cyclophosphamide-d6).
-
Add 4.0 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
3. HPLC Conditions:
-
Column: C18 (e.g., 150 mm x 3 mm, 3.5 µm particle size)
-
Mobile Phase A: 15:85 (v/v) acetonitrile/water + 0.1% acetic acid
-
Mobile Phase B: 75:25 (v/v) acetonitrile/water + 0.1% acetic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 0% B
-
2-10 min: 0-30% B
-
10-18 min: 30-100% B
-
18-25 min: 100% B
-
25-27 min: 100-0% B
-
27-35 min: 0% B
-
4. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z) for this compound: To be determined based on instrument tuning
-
Product Ion (m/z) for this compound: To be determined based on instrument tuning
-
Precursor Ion (m/z) for Cyclophosphamide-d6 (IS): To be determined based on instrument tuning
-
Product Ion (m/z) for Cyclophosphamide-d6 (IS): To be determined based on instrument tuning
-
Collision Energy: Optimize for each transition.
Protocol 2: GC-MS for this compound in Human Plasma
This protocol involves solid-phase extraction and derivatization prior to GC-MS analysis.[3]
1. Materials and Reagents:
-
This compound analytical standard
-
Internal standard (e.g., a structural analog)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Pyridine
-
Human Plasma (blank)
-
Volumetric flasks, pipettes, and vials
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
2. Sample Preparation (Solid-Phase Extraction and Derivatization):
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load 1 mL of plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elute the analyte and internal standard with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of ethyl acetate, 50 µL of pyridine, and 100 µL of TFAA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature and evaporate the reagents to dryness under nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS injection.
3. GC-MS Conditions:
-
Column: Capillary column suitable for drug analysis (e.g., SCOT OV 275)[1]
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
Ionization Mode: Electron Capture Chemical Ionization (ECCI) or Electron Ionization (EI)
-
Scan Mode: Single Ion Monitoring (SIM)
-
Ions to Monitor: Select characteristic ions for the derivatized this compound and the internal standard.
Visualizations
Cyclophosphamide Metabolic Pathway
The following diagram illustrates the metabolic activation and inactivation pathways of cyclophosphamide, leading to the formation of this compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. Monitoring the behaviour of this compound versus cyclophosphamide during capillary gas chromatography by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The determination of cyclophosphamide and its metabolites in blood plasma as stable trifluoroacetyl derivatives by electron capture chemical ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis of 4-Ketocyclophosphamide: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of cyclophosphamide (B585) metabolites is crucial for advancing cancer research and developing novel therapeutics. This document provides detailed application notes and protocols for the laboratory synthesis of 4-ketocyclophosphamide, a key metabolite of the widely used anticancer prodrug cyclophosphamide.
This compound is an inactive metabolite formed through the oxidation of 4-hydroxycyclophosphamide (B600793), the primary active metabolite of cyclophosphamide.[1][2] Its availability is essential for a range of in vitro and in vivo studies aimed at understanding the metabolic pathways of cyclophosphamide and identifying potential mechanisms of drug resistance. The following protocols outline both enzymatic and chemical methods for the synthesis of this compound.
Comparative Overview of Synthesis Methods
| Method | Key Reagents/Components | Reported Yield of this compound | Reference |
| Enzymatic Synthesis | Unspecific peroxygenase (MroUPO), Cyclophosphamide (CPA), Hydrogen peroxide | Formation as an over-oxidized product | [1] |
| Chemical Synthesis (Fenton Oxidation) | Cyclophosphamide (CPA), Iron(II) sulfate (B86663) (Fe²⁺), Hydrogen peroxide | 11% | [1] |
| Chemical Synthesis (Ozonation) | Cyclophosphamide (CPA), Ozone (O₃) | 50% | [1] |
Experimental Protocols
Enzymatic Synthesis using Unspecific Peroxygenase (MroUPO)
This protocol is adapted from the work of Steinbrecht et al. (2020) and describes the formation of this compound as a byproduct of the enzymatic hydroxylation of cyclophosphamide.[1]
Materials:
-
Cyclophosphamide (CPA)
-
Unspecific peroxygenase from Marasmius rotula (MroUPO)
-
Sodium acetate (B1210297) buffer (20 mM, pH 5.5)
-
Hydrogen peroxide (H₂O₂)
-
Syringe pump
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Prepare a solution of cyclophosphamide (e.g., 13 mg, 0.05 mmol) in 5 mL of 20 mM sodium acetate buffer (pH 5.5).
-
Add MroUPO to the CPA solution to a final concentration of 1 µM.
-
Initiate the reaction by adding hydrogen peroxide as the cosubstrate using a syringe pump at a constant rate (e.g., 5 mM h⁻¹).
-
Continuously stir the reaction mixture at 100 rpm and maintain the temperature at 25°C.
-
Monitor the reaction progress using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) to observe the formation of 4-hydroxycyclophosphamide (4-OH-CPA), aldophosphamide (B1666838) (APA), and the over-oxidized product, this compound.
-
Upon completion, the products can be purified using semi-preparative HPLC.
Note: The primary product of this reaction under kinetically controlled conditions is 4-hydroxycyclophosphamide.[1][3][4][5] this compound is formed as a result of over-oxidation. Reaction conditions can be optimized to favor the formation of the keto derivative, for instance, by adjusting the reaction time or the rate of hydrogen peroxide addition.
Chemical Synthesis via Fenton Oxidation
This method, referenced by Steinbrecht et al. (2020) from the work of van der Steen et al. (1973), utilizes a Fenton reaction to oxidize cyclophosphamide.[1]
Materials:
-
Cyclophosphamide (CPA)
-
Iron(II) sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Acidic aqueous solution
Procedure:
-
Dissolve cyclophosphamide in an acidic aqueous solution.
-
Introduce iron(II) sulfate to the solution to act as a catalyst.
-
Slowly add hydrogen peroxide to the reaction mixture to initiate the Fenton oxidation.
-
The reaction produces a mixture of products, including 4-hydroperoxycyclophosphamide (PPA) and this compound.
-
The reported yield for this compound using this method is approximately 11%.[1]
-
Purification of this compound from the reaction mixture is required, typically involving chromatographic techniques.
Chemical Synthesis via Ozonation
As an alternative chemical method, direct ozonation of cyclophosphamide has been shown to produce this compound in higher yields.[1]
Materials:
-
Cyclophosphamide (CPA)
-
Ozone (O₃) generator
-
Appropriate solvent
-
Reaction vessel equipped with a gas dispersion tube
Procedure:
-
Dissolve cyclophosphamide in a suitable solvent in the reaction vessel.
-
Bubble ozone gas through the solution using a gas dispersion tube.
-
Monitor the reaction for the conversion of cyclophosphamide and the formation of products.
-
This method has been reported to yield approximately 50% this compound and 20% 4-hydroperoxycyclophosphamide.[1]
-
Following the reaction, the desired product must be isolated and purified from the reaction mixture.
Synthesis Workflow and Metabolic Context
The following diagram illustrates the synthesis pathways to this compound from cyclophosphamide, as well as its position within the metabolic cascade of the parent drug.
Caption: Synthesis and metabolic pathways of cyclophosphamide.
Concluding Remarks
The protocols provided herein offer viable routes for the synthesis of this compound for research purposes. The choice of method will depend on the desired yield, available equipment, and the specific requirements of the intended application. While chemical methods, particularly ozonation, offer higher yields of this compound, the enzymatic method provides a biomimetic approach that can also be valuable for studying metabolic processes. It is imperative that all synthesis procedures are conducted with appropriate safety precautions in a controlled laboratory environment.
References
- 1. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotyping Study of Cyclophosphamide 4-Hydroxylation in Malay Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two stable Fenton oxidation products of cyclophosphamide (NSC-26271) as precursors of 4-hydroxycyclophosphamide (NSC-196562) under physiologic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 4-Ketocyclophosphamide as a Biomarker for Cyclophosphamide Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction Cyclophosphamide (B585) (CP) is a widely used prodrug in chemotherapy and as an immunosuppressant.[1] To exert its cytotoxic effects, CP requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2B6, 2C19, and 3A4.[2][3] This activation leads to the formation of 4-hydroxycyclophosphamide (B600793) (4-OHCP), which exists in equilibrium with its tautomer, aldophosphamide (B1666838) (APA).[4][5] While APA can decompose into the active alkylating agent phosphoramide (B1221513) mustard (PAM) and the toxic byproduct acrolein, a significant portion of 4-OHCP is detoxified through oxidation into the inactive metabolite, 4-ketocyclophosphamide (4-keto-CP).[2]
Due to the instability of the active metabolites, monitoring exposure to cyclophosphamide can be challenging. 4-keto-CP, however, is a stable, primary metabolite, making it an excellent biomarker for quantifying both therapeutic and occupational exposure to the parent drug.[6][7] This document provides a detailed protocol for the quantification of 4-keto-CP in human urine using High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).
Metabolic Pathway of Cyclophosphamide The metabolic fate of cyclophosphamide is complex, involving both activation and deactivation pathways. The initial and rate-limiting step is the 4-hydroxylation of CP by liver CYP450 enzymes. The resulting 4-OHCP can either lead to the formation of the therapeutic agent PAM or be detoxified to inactive metabolites, including 4-keto-CP and carboxyphosphamide.[3][8]
Experimental Protocol: Quantification of 4-Keto-CP in Urine
This protocol is based on the NIOSH Manual of Analytical Methods (NMAM) 8327 for the analysis of cyclophosphamide and its metabolites in urine.[9]
1. Principle this compound is extracted from a urine matrix using liquid-liquid extraction (LLE) with ethyl acetate. The extract is then evaporated, reconstituted, and analyzed via HPLC-MS/MS. Quantification is achieved by using an internal standard (deuterated cyclophosphamide, d6-CP) and a calibration curve prepared from spiked urine samples.[6][9]
2. Materials and Reagents
-
Standards: Cyclophosphamide (CP), this compound (4-keto-CP), Deuterated Cyclophosphamide-d6 (d6-CP) reference standards.[9]
-
Solvents: Acetonitrile (HPLC grade), Ethyl Acetate (ACS grade), Water (HPLC grade).[9]
-
Reagents: Acetic Acid (glacial), Potassium Phosphate (monobasic), Potassium Hydroxide (KOH).[9]
-
Solutions:
3. Instrumentation and Analytical Conditions The following tables summarize the required instrumentation and typical operating conditions for the HPLC-MS/MS analysis.
Table 1: HPLC and MS/MS Parameters
| Parameter | Setting |
|---|---|
| HPLC System | |
| Column | C18, 150 x 3 mm, 3.5 µm particle size[9] |
| Mobile Phase A | 15% Acetonitrile, 85% Water, 0.1% Acetic Acid[9] |
| Mobile Phase B | 75% Acetonitrile, 25% Water, 0.1% Acetic Acid[9] |
| Flow Rate | 0.3 mL/min[9] |
| Injection Volume | 10 µL[9] |
| Gradient | See Table 2 |
| MS/MS System | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[9] |
| Capillary Voltage | 3000 Volts[9] |
| Nebulizer Gas | 35 psi[9] |
| Fragmentor Voltage | 140 Volts[9] |
| Collision Energy | 25 Volts[9] |
| Monitored Transitions | Refer to specific instrument optimization |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 - 2.0 | 0 |
| 2.0 - 10.0 | 0 → 30 |
| 10.0 - 18.0 | 30 → 100 |
| 18.0 - 25.0 | 100 |
| 25.0 - 27.0 | 100 → 0 |
| 27.0 - 35.0 | 0 |
Source: NIOSH Method 8327[9]
4. Sample Preparation and Extraction Workflow The following procedure details the preparation of urine samples for analysis.
5. Calibration and Quantification Calibration standards are prepared by spiking blank human urine with known concentrations of 4-keto-CP. These standards are then processed using the same extraction procedure as the unknown samples. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The concentration of 4-keto-CP in the unknown samples is then determined from this curve.
Method Performance and Data
The performance of this analytical method has been validated and demonstrates high accuracy, precision, and sensitivity for the quantification of 4-keto-CP.
Table 3: Method Validation Parameters for this compound in Urine
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 10 - 625 ng/mL | [9] |
| Limit of Detection (LOD) | ~1 ng/mL | [6][9] |
| Limit of Quantification (LOQ) | 10 ng/mL (lowest standard) | [9] |
Note: Ranges can be adjusted by modifying sample dilution.[10]
Table 4: Accuracy and Precision
| Spiked Level (ng/mL) | N | Mean Recovery (%) | Inter-day Precision (%RSD) |
|---|---|---|---|
| 25 | 9 | 105 | 8.4 |
| 50 | 9 | 97 | 5.2 |
| 100 | 9 | 100 | 4.8 |
| 375 | 9 | 98 | 3.5 |
Source: Adapted from recovery experiments for 4-keto-CP.[6][7]
Conclusion this compound is a reliable and stable metabolite that serves as an effective biomarker for assessing exposure to cyclophosphamide. The detailed HPLC-MS/MS protocol provides a sensitive, accurate, and precise method for its quantification in human urine. This application is suitable for therapeutic drug monitoring in clinical settings and for assessing occupational exposure in healthcare environments, contributing to improved patient outcomes and enhanced worker safety.[7][11][12]
References
- 1. med-fom-spph-oshcw.sites.olt.ubc.ca [med-fom-spph-oshcw.sites.olt.ubc.ca]
- 2. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclophosphamide Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Metabolism of high doses of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdc.gov [cdc.gov]
- 10. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Occupational exposure to cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
Application Notes and Protocols: 4-Ketocyclophosphamide in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ketocyclophosphamide is a principal metabolite of the widely used anticancer and immunosuppressive prodrug, cyclophosphamide (B585). In the metabolic pathway of cyclophosphamide, this compound is generally considered a non-cytotoxic detoxification product, formed from the active metabolite 4-hydroxycyclophosphamide (B600793).[1] Understanding the biological activity, or lack thereof, of this compound is crucial for a comprehensive assessment of cyclophosphamide's overall mechanism of action, its efficacy, and its toxicity profile.
These application notes provide detailed protocols for in vitro cell culture assays to evaluate the cytotoxic and apoptotic potential of this compound. The described methodologies are fundamental for confirming its detoxification status and can be employed in comparative studies with active cyclophosphamide metabolites.
Metabolic Pathway of Cyclophosphamide
Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to exert its therapeutic effects. The initial hydroxylation leads to the formation of 4-hydroxycyclophosphamide, which is in equilibrium with its tautomer, aldophosphamide. Aldophosphamide is then converted to the ultimate DNA alkylating agent, phosphoramide (B1221513) mustard, and acrolein. A significant portion of 4-hydroxycyclophosphamide is detoxified to the inactive metabolite this compound.[1][2]
Quantitative Data Summary
Due to its established role as a detoxified and non-cytotoxic metabolite, there is a scarcity of published quantitative data on the cytotoxic effects of this compound from in vitro assays. It is primarily used as a negative control in studies focusing on the active metabolites of cyclophosphamide. The expected outcome of the assays described below would be a lack of significant cytotoxic or apoptotic activity.
| Compound | Assay Type | Cell Line | Parameter | Expected Value for this compound | Reference Value (Active Metabolites) |
| This compound | Cytotoxicity (e.g., MTT, LDH) | Various Cancer Cell Lines | IC50 | > 100 µM (or highest concentration tested) | 4-Hydroperoxycyclophosphamide: ~5.7 x 10-5 M[3] |
| This compound | Apoptosis (e.g., Annexin V/PI) | Various Cancer Cell Lines | % Apoptotic Cells | No significant increase compared to vehicle control | Significant dose-dependent increase with active metabolites |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or positive control.
-
Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to detect apoptosis in cells treated with this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Workflow:
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound, a vehicle control, and a positive control for apoptosis (e.g., staurosporine) for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach them using trypsin-EDTA, and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Signaling Pathway Analysis
While this compound is considered inactive, its parent compound, cyclophosphamide, and its active metabolites are known to induce apoptosis through DNA damage, which can trigger various signaling pathways. Key pathways affected by cyclophosphamide-induced DNA damage include the p53-mediated apoptotic pathway and the PI3K/AKT/mTOR signaling pathway.[4][5] In vitro studies on this compound would likely show no significant modulation of these pathways.
p53-Mediated Apoptosis Pathway:
The provided application notes and protocols offer a framework for the in vitro evaluation of this compound. Based on current literature, it is expected that this compound will not exhibit significant cytotoxic or apoptotic effects in these assays, confirming its role as a detoxified metabolite of cyclophosphamide. These studies are essential for a complete understanding of the pharmacology of cyclophosphamide and for the development of new, related therapeutic agents.
References
- 1. Phenotyping Study of Cyclophosphamide 4-Hydroxylation in Malay Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of Cyclophosphamide: A Focus on Its Mechanistic Impacts on Male Gonadal Functions [xiahepublishing.com]
- 3. Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclophosphamide Inhibits PI3K/AKT/mTOR Signaling Pathway in Mice Kidneys | MDPI [mdpi.com]
- 5. Protective effects of herbal compounds against cyclophosphamide-induced organ toxicity: a pathway-centered approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Use of 4-Ketocyclophosphamide in Animal Models: Application Notes and Protocols
A Note to Researchers: Extensive literature review indicates a significant scarcity of studies on the direct experimental administration of 4-Ketocyclophosphamide to animal models. The primary focus of research has been on its parent compound, cyclophosphamide (B585), and its principal active metabolite, 4-hydroxycyclophosphamide (B600793). Therefore, these application notes provide a comprehensive overview of this compound's role as a key metabolite in cyclophosphamide studies, including its formation, detection, and significance, rather than protocols for its direct in vivo use.
Introduction to this compound
This compound is a major metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide.[1][2] It is generally considered a detoxification product, formed from the oxidation of 4-hydroxycyclophosphamide, the primary active metabolite of cyclophosphamide.[3][4] Understanding the metabolic fate of cyclophosphamide, including the formation of this compound, is crucial for evaluating the drug's efficacy and toxicity in preclinical animal models.
Metabolic Pathway and Role of this compound
Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes.[4][5] The initial hydroxylation step produces 4-hydroxycyclophosphamide, which exists in equilibrium with its open-ring tautomer, aldophosphamide.[3] These intermediates can then follow two main pathways:
-
Activation Pathway: Aldophosphamide can spontaneously decompose to form the ultimate cytotoxic alkylating agent, phosphoramide (B1221513) mustard, and a toxic byproduct, acrolein.[4]
-
Detoxification Pathway: 4-hydroxycyclophosphamide can be further oxidized by aldehyde dehydrogenase to the non-toxic metabolite carboxyphosphamide, or by alcohol dehydrogenase to this compound.[3] this compound is considered to have significantly less cytotoxic activity compared to 4-hydroxycyclophosphamide and phosphoramide mustard.[6]
The balance between the activation and detoxification pathways can vary between species and can influence both the therapeutic efficacy and the toxicity profile of cyclophosphamide.[5]
Cyclophosphamide Metabolic Pathway
Quantitative Data on this compound in Animal Models
While studies on the direct administration of this compound are lacking, its presence as a metabolite has been quantified in several animal models following cyclophosphamide administration.
| Animal Model | Cyclophosphamide Dose | Route of Administration | Peak this compound Level | Time to Peak | Reference |
| Mouse | 300 mg/kg | Intraperitoneal | Detected in blood | 5-45 minutes | [7] |
| Human | 10-20 mg/kg | Intravenous | ~1.5 nmol/ml | 4-6 hours | [8] |
Note: Direct comparative data across different studies is challenging due to variations in analytical methods and experimental designs.
Experimental Protocols for Studying Cyclophosphamide Metabolism in Animal Models
The following protocols are generalized from studies investigating the metabolism of cyclophosphamide, which include the analysis of this compound.
Animal Models and Husbandry
-
Species: Mice (e.g., C57BL/6, DBA/2) and rats (e.g., Sprague-Dawley) are commonly used.[7][9]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization: Allow for an acclimatization period of at least one week before the start of the experiment.
Cyclophosphamide Administration
-
Formulation: Cyclophosphamide is typically dissolved in sterile saline for injection.
-
Dosage: Doses can vary widely depending on the study's objective, from low, immunomodulatory doses to high, myeloablative doses. A common dose used in mice for toxicity studies is 300 mg/kg.[9]
-
Route of Administration: Intraperitoneal (i.p.) injection is a frequent route in rodent studies.[7]
Sample Collection and Processing
-
Blood Collection: Blood samples can be collected at various time points post-cyclophosphamide administration via retro-orbital bleeding or cardiac puncture.[7] Plasma or serum is separated by centrifugation.
-
Urine Collection: Animals can be housed in metabolic cages for the collection of urine to analyze excreted metabolites.[8]
-
Sample Stabilization: Due to the instability of some cyclophosphamide metabolites, immediate processing or the use of stabilizing agents may be necessary.
Analytical Methods for Metabolite Quantification
-
Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to separate cyclophosphamide and its metabolites.[7][10]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of metabolites like this compound.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Phosphorus-31 NMR has been used to analyze urinary metabolites of cyclophosphamide.[11]
Workflow for Cyclophosphamide Metabolism Study
Conclusion
References
- 1. CYCLOPHOSPHAMIDE - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, a metabolite of cyclophosphamide. Formation, chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Isolation and mass spectral identification of blood metabolites of cyclophosphamide: evidence for phosphoramide mustard as the biologically active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Blood level and urinary excretion of activated cyclophosphamide and its deactivation products in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delayed toxicity of cyclophosphamide in normal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and pharmacokinetics of cyclophosphamide (NSC-26271) metabolites in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urinary excretion of cyclophosphamide in humans, determined by phosphorus-31 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Ketocyclophosphamide for Studying Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585) is a widely used nitrogen mustard prodrug in cancer chemotherapy and as an immunosuppressant.[1] Its therapeutic efficacy and toxicity are dictated by a complex metabolic pathway primarily occurring in the liver.[1][2] Cytochrome P450 enzymes bioactivate cyclophosphamide to 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide (B1666838).[1][3] Aldophosphamide is a key intermediate that can either be converted to the cytotoxic agent phosphoramide (B1221513) mustard or detoxified by aldehyde dehydrogenases (ALDHs) to the inactive metabolite carboxyphosphamide (B29615).[1][4] 4-Ketocyclophosphamide is a stable metabolite in this pathway, and understanding its interaction with enzymes, particularly ALDH, is crucial for a comprehensive understanding of cyclophosphamide's mechanism of action and resistance.
Signaling Pathways and Metabolic Activation
The metabolic activation and detoxification of cyclophosphamide is a critical pathway influencing its therapeutic window. The conversion of aldophosphamide to the non-toxic carboxyphosphamide is a key detoxification step catalyzed by ALDH enzymes, with ALDH1A1 and ALDH3A1 being significant contributors.[4][5] Elevated ALDH activity in cancer cells is a known mechanism of resistance to cyclophosphamide.[6]
Caption: Metabolic pathway of cyclophosphamide activation and detoxification.
Data Presentation: Comparative Enzyme Kinetics
While kinetic data for this compound is not currently available, the following table summarizes the known kinetic parameters for the related metabolite, aldophosphamide, with various aldehyde dehydrogenase isozymes. This data serves as a valuable reference for contextualizing newly generated data for this compound.
| Enzyme | Species | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| ALDH (Soluble Fraction) | Mouse | Aldophosphamide | 22 | 3310 (nmol/min/g liver) | [7] |
| ALDH (Particulate Fraction) | Mouse | Aldophosphamide | 16 | 1170 (nmol/min/g liver) | [7] |
| AHD-2 | Mouse | Aldophosphamide | 16 - 2500 | Not Specified | [8] |
| AHD-8 | Mouse | Aldophosphamide | 16 - 2500 | Not Specified | [8] |
| ALDH1 | Human | Aldophosphamide | Not Specified | Significant Oxidation | [4] |
| ALDH3 | Human | Aldophosphamide | No Turnover | No Turnover | [4] |
Experimental Protocols
The following protocols describe how to determine if this compound acts as a substrate or an inhibitor of ALDH enzymes. These are based on standard spectrophotometric assays that monitor the production of NADH at 340 nm.
Protocol 1: Determining if this compound is an ALDH Substrate
This protocol aims to determine if this compound can be oxidized by an ALDH isozyme, resulting in the reduction of NAD+ to NADH.
Materials:
-
Purified ALDH isozyme (e.g., human recombinant ALDH1A1)
-
This compound
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Assay Buffer: 50 mM sodium pyrophosphate, pH 8.0
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplate
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer).
-
Prepare a stock solution of NAD+ in assay buffer.
-
Prepare a working solution of the ALDH enzyme in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Test Reaction: Assay Buffer, NAD+, this compound, and ALDH enzyme.
-
Negative Control 1 (No Enzyme): Assay Buffer, NAD+, and this compound.
-
Negative Control 2 (No Substrate): Assay Buffer, NAD+, and ALDH enzyme.
-
Negative Control 3 (No NAD+): Assay Buffer, this compound, and ALDH enzyme.
-
-
The final reaction volume should be 200 µL.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the ALDH enzyme.
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH production by determining the initial linear slope of the absorbance vs. time plot (ΔAbs340/min).
-
Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M-1cm-1) to convert the rate to µmol/min.
-
A significant increase in the rate in the "Test Reaction" compared to the negative controls indicates that this compound is a substrate for the ALDH isozyme.
-
Caption: Workflow for determining if this compound is an ALDH substrate.
Protocol 2: Determining the Kinetic Parameters (Km and Vmax) of this compound
If this compound is identified as a substrate, this protocol is used to determine its Michaelis-Menten kinetic parameters.
Materials:
-
Same as Protocol 1.
Methodology:
-
Assay Setup:
-
Prepare a series of dilutions of this compound in assay buffer, typically ranging from 0.1x to 10x the estimated Km.
-
In a 96-well plate, set up reactions with a fixed concentration of ALDH enzyme and NAD+, and varying concentrations of this compound.
-
Include a "no substrate" control.
-
-
Kinetic Measurement:
-
Follow the same procedure as in Protocol 1 to measure the initial reaction rates (V0) for each substrate concentration.
-
-
Data Analysis:
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.
-
Alternatively, use a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for a linear representation of the data.
-
Protocol 3: Determining if this compound is an ALDH Inhibitor
This protocol is used to assess if this compound can inhibit the activity of an ALDH isozyme using a known substrate.
Materials:
-
Same as Protocol 1, plus a known ALDH substrate (e.g., propionaldehyde (B47417) or benzaldehyde).
Methodology:
-
IC50 Determination:
-
Prepare a serial dilution of this compound.
-
Set up reactions with a fixed concentration of ALDH enzyme, NAD+, and the known ALDH substrate (typically at its Km value).
-
Add varying concentrations of this compound to the reactions.
-
Include a "no inhibitor" control.
-
Measure the initial reaction rates as described in Protocol 1.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Mechanism of Inhibition Study:
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform a kinetic analysis by varying the concentration of the known substrate at several fixed concentrations of this compound.
-
Generate Lineweaver-Burk plots for each inhibitor concentration. The pattern of the lines will reveal the mechanism of inhibition.
-
Caption: Logical relationships in competitive and non-competitive enzyme inhibition.
Conclusion
The study of this compound's interaction with ALDH enzymes is a critical yet underexplored area in the pharmacology of cyclophosphamide. The protocols outlined in these application notes provide a robust framework for researchers to determine the kinetic parameters of this compound as a potential substrate or inhibitor of ALDH isozymes. Elucidating these interactions will contribute to a more complete understanding of cyclophosphamide metabolism, mechanisms of drug resistance, and may inform the development of strategies to enhance its therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Detoxification of cyclophosphamide by human aldehyde dehydrogenase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Identification of the mouse aldehyde dehydrogenases important in aldophosphamide detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 4-Ketocyclophosphamide Standard Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Ketocyclophosphamide (4-keto-CP) is an inactive metabolite of the widely used anticancer and immunosuppressive prodrug, cyclophosphamide (B585) (CP).[1] The metabolic activation of cyclophosphamide is a complex process initiated by cytochrome P450 (CYP) enzymes in the liver, leading to the formation of 4-hydroxycyclophosphamide (B600793) (4-OH-CP).[2][3] 4-keto-CP is formed from this active metabolite and serves as a crucial biomarker for quantifying exposure to the parent drug, cyclophosphamide.[4][5] Accurate and reproducible quantification of 4-keto-CP in biological matrices such as urine and plasma is essential for pharmacokinetic studies and therapeutic drug monitoring.[6] This requires the preparation of precise and stable standard solutions from a well-characterized reference material.
These application notes provide a detailed protocol for the preparation of this compound standard solutions for use in analytical applications, particularly for calibration in High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) systems.[4][5][6]
Metabolic Pathway of Cyclophosphamide
The metabolic activation and detoxification of cyclophosphamide involves several enzymatic steps, leading to the formation of both active alkylating agents and inactive metabolites like this compound.
Caption: Metabolic activation and detoxification pathway of Cyclophosphamide.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (solid, ≥95% purity)[1]
-
Acetonitrile (B52724) (HPLC grade or higher)
-
Deionized water (HPLC grade or higher)
-
Class A volumetric flasks (various sizes)
-
Calibrated micropipettes and sterile, disposable tips
-
Amber glass vials with PTFE-lined caps (B75204) for storage
Protocol for Preparation of Stock Standard Solution (100 µg/mL)
This protocol is adapted from established analytical methods for quantifying cyclophosphamide metabolites.[5]
Safety Precaution: Cyclophosphamide and its metabolites are hazardous cytotoxic agents. All handling, weighing, and solution preparation should be performed in a certified fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn at all times.
-
Equilibration: Allow the sealed container of this compound reference standard to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 1.0 mg of the this compound reference standard using an analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard into a 10.0 mL Class A volumetric flask.
-
Solubilization: Add approximately 7-8 mL of acetonitrile to the flask. Gently swirl the flask to dissolve the solid completely.
-
Final Volume: Once fully dissolved, bring the solution to the final volume of 10.0 mL with acetonitrile. Cap the flask and invert it several times to ensure homogeneity.
-
Storage: Transfer the stock solution into a clearly labeled amber glass vial. Store the solution in a refrigerator at 2-8°C.[5]
Protocol for Preparation of Working Standard Solutions
Working standard solutions are prepared by serially diluting the stock solution to create concentrations for a calibration curve. The concentration range should be selected based on the expected analyte concentration in the samples and the sensitivity of the analytical instrument.[5][6]
Example Dilution Scheme for a Calibration Curve (10 ng/mL to 625 ng/mL):
-
Intermediate Standard (10 µg/mL): Pipette 1.0 mL of the 100 µg/mL stock solution into a 10.0 mL volumetric flask and dilute to volume with acetonitrile.
-
Second Intermediate Standard (1 µg/mL or 1000 ng/mL): Pipette 1.0 mL of the 10 µg/mL intermediate standard into a 10.0 mL volumetric flask and dilute to volume with acetonitrile or the appropriate analytical mobile phase.
-
Serial Dilutions: Prepare the working standards by further diluting the 1000 ng/mL intermediate standard as outlined in the example table below.
Workflow for Standard Preparation and Analysis
The overall process involves obtaining a certified reference standard, preparing a stock solution, creating working standards through serial dilution, and using these standards to calibrate an analytical instrument for sample quantification.
Caption: General workflow for preparing and using 4-keto-CP standard solutions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 27046-19-1 | [1] |
| Molecular Formula | C₇H₁₃Cl₂N₂O₃P | [1] |
| Molecular Weight | 275.1 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Synonyms | 4-keto CP, 4-oxo CP, NSC 139488 | [1] |
Table 2: Example Preparation of Calibration Curve Standards
| Standard Level | Concentration (ng/mL) | Volume of 1000 ng/mL Intermediate | Final Volume (mL) | Diluent |
| 1 | 10 | 100 µL | 10 | Acetonitrile/Water (50:50) |
| 2 | 25 | 250 µL | 10 | Acetonitrile/Water (50:50) |
| 3 | 50 | 500 µL | 10 | Acetonitrile/Water (50:50) |
| 4 | 100 | 1.0 mL | 10 | Acetonitrile/Water (50:50) |
| 5 | 250 | 2.5 mL | 10 | Acetonitrile/Water (50:50) |
| 6 | 500 | 5.0 mL | 10 | Acetonitrile/Water (50:50) |
| 7 | 625 | 625 µL | 1.0 | Acetonitrile/Water (50:50) |
| Note: The final diluent should match the initial mobile phase of the analytical method where possible. |
Table 3: Storage and Stability
| Form | Storage Condition | Reported Stability | Reference |
| Solid Reference Standard | -20°C | ≥ 4 years | [1] |
| Stock Solution in Acetonitrile | Refrigerator (2-8°C) | Stored refrigerated as per NIOSH protocol. Prepare fresh working standards. | [5] |
| Aqueous Solutions (Parent CP) | Room Temperature (~25°C) | May be stable for a few hours. | |
| Aqueous Solutions (Parent CP) | 5°C, protected from light | ~0.55% potency loss after 1 week. | |
| Note: Stability of 4-keto-CP in aqueous solutions is not explicitly detailed in the search results, but data from the parent compound, cyclophosphamide, suggests that refrigerated storage and fresh preparation are advisable to ensure accuracy. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdc.gov [cdc.gov]
- 6. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Handling and Storage of 4-Ketocyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed procedures for the safe handling and appropriate storage of 4-Ketocyclophosphamide, an inactive metabolite of the alkylating agent cyclophosphamide (B585). Due to its relationship with a cytotoxic parent compound, it is imperative to handle this compound with care to minimize exposure and maintain its stability for research integrity.
Product Information and Physical Properties
This compound is a key metabolite in the cyclophosphamide pathway. Understanding its basic properties is crucial for proper handling.
| Property | Value | Source |
| Chemical Formula | C₇H₁₃Cl₂N₂O₃P | PubChem |
| Molecular Weight | 275.1 g/mol | PubChem |
| Appearance | Solid | Cayman Chemical[1] |
| Solubility | Slightly soluble in DMSO and Methanol | Cayman Chemical[1] |
Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound.
| Parameter | Recommendation | Details | Source |
| Long-Term Storage (Solid) | -20°C | Store in a tightly sealed container. At this temperature, the compound is stable for at least 4 years. | Cayman Chemical[1] |
| Stock Solution Storage | Refrigerate | A stock solution of 0.10 mg/mL in acetonitrile (B52724) should be stored in a refrigerator. | NIOSH[2] |
| Shipping | Room Temperature | Shipped at ambient temperature in the continental US; however, upon receipt, it should be stored at the recommended -20°C. | Cayman Chemical[1] |
Safety and Handling Precautions
As a metabolite of a hazardous drug, this compound should be handled with the assumption that it may pose risks. The following precautions are based on general guidelines for handling cytotoxic and alkylating agents.[3][4][5][6]
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-tested gloves (e.g., nitrile).
-
Lab Coat: A disposable, solid-front gown is recommended.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Respiratory Protection: When handling the powder outside of a containment device, a fit-tested N95 respirator or higher is advised.
Engineering Controls:
-
All weighing and preparation of solutions from the solid compound should be conducted in a certified chemical fume hood, a Class II biological safety cabinet, or a glove box.[3][5]
-
Work should be performed over absorbent, plastic-backed pads to contain any spills.[3][5]
General Handling Practices:
-
Avoid inhalation of dust and aerosols.
-
Prevent direct contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling, even if gloves were worn.
Experimental Protocols
Preparation of a 0.10 mg/mL Stock Solution in Acetonitrile
This protocol is adapted from the NIOSH Manual of Analytical Methods (NMAM) 8327.[2]
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Volumetric flasks (glass)
-
Analytical balance
-
Appropriate PPE
Procedure:
-
Ensure all handling of the solid this compound is performed within a chemical fume hood or other designated containment area.
-
Accurately weigh the required amount of this compound powder.
-
Transfer the powder to a volumetric flask of the desired volume.
-
Add a small amount of acetonitrile to dissolve the solid.
-
Once dissolved, bring the solution to the final volume with acetonitrile.
-
Cap the flask and invert several times to ensure homogeneity.
-
Transfer the solution to a properly labeled, sealed container for storage in a refrigerator.
Spill Management
In the event of a spill, follow these procedures to minimize exposure and contamination.
For Small Spills (powder or solution):
-
Restrict access to the area.
-
Wear appropriate PPE, including double gloves, a gown, and eye protection. For powders, also wear respiratory protection.
-
Gently cover the spill with absorbent pads.
-
If the spill involves a powder, carefully wet the absorbent pads with a mild detergent solution to prevent aerosolization.
-
Wipe the area from the outer edge of the spill towards the center.
-
Clean the spill area three times with a detergent solution, followed by a clean water rinse.
-
All contaminated materials must be disposed of as hazardous waste.
For Large Spills:
-
Evacuate the area immediately.
-
Alert others and secure the area to prevent entry.
-
Contact the institution's environmental health and safety department.
-
Only personnel trained in hazardous spill response should perform the cleanup.
Waste Disposal
All materials contaminated with this compound, including unused compound, empty vials, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous cytotoxic waste.[5][7] Follow all local, state, and federal regulations for hazardous waste disposal.
Visualized Workflows
The following diagrams illustrate key processes for handling and storing this compound.
Caption: General workflow for safe handling and preparation of this compound.
Caption: Decision workflow for responding to a this compound spill.
References
- 1. med-fom-spph-oshcw.sites.olt.ubc.ca [med-fom-spph-oshcw.sites.olt.ubc.ca]
- 2. cdc.gov [cdc.gov]
- 3. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 4. www3.paho.org [www3.paho.org]
- 5. safety.m.tau.ac.il [safety.m.tau.ac.il]
- 6. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.starship.org.nz [media.starship.org.nz]
Troubleshooting & Optimization
Technical Support Center: 4-Ketocyclophosphamide Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability of 4-Ketocyclophosphamide in solution.
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during the experimental use of this compound solutions.
Q1: My this compound solution appears to be degrading over time. What are the likely causes?
A1: Degradation of this compound in solution can be attributed to several factors, including:
-
Hydrolysis: The oxazaphosphorine ring is susceptible to cleavage under both acidic and basic conditions.[1]
-
Oxidation: While this compound is a product of cyclophosphamide (B585) oxidation, it can be further degraded by strong oxidizing agents.[2][3][4]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
-
Elevated Temperature: Higher temperatures accelerate the rate of all chemical degradation pathways.
Q2: What are the initial signs of this compound degradation?
A2: Visual signs of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify degradation products.[5][6]
Q3: How can I minimize the degradation of my this compound stock solutions?
A3: To enhance the stability of your this compound solutions, consider the following best practices:
-
pH Control: Prepare solutions in a buffered system, ideally within a neutral to slightly acidic pH range (e.g., pH 4-7), to minimize acid or base-catalyzed hydrolysis.
-
Temperature Control: Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. Avoid repeated freeze-thaw cycles.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil to prevent photodegradation.[7][8][9][10]
-
Solvent Selection: Use high-purity solvents and consider the use of non-aqueous or co-solvent systems, which may improve stability for long-term storage.[11][12]
-
Inert Atmosphere: For highly sensitive applications, purging the solution and vial headspace with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Q4: I have observed the formation of this compound as a degradation product in my cyclophosphamide experiment. What does this indicate?
A4: The presence of this compound in a cyclophosphamide solution is an indicator of oxidative degradation of the parent compound.[2][3][4] This can occur due to exposure to atmospheric oxygen, oxidizing agents, or certain light conditions.
Q5: Are there any known stabilizers for this compound in solution?
A5: While specific stabilizers for this compound are not extensively documented, general strategies for stabilizing pharmaceutical compounds can be applied. These include the use of antioxidants (e.g., ascorbic acid, sodium metabisulfite) to prevent oxidative degradation and buffering agents for pH control. The use of excipients like mannitol (B672) or lactose (B1674315) has been shown to improve the stability of lyophilized cyclophosphamide, which could be a viable strategy for long-term storage of this compound.[13]
Data Presentation
The following tables summarize the key factors influencing the stability of this compound and provide a general guide for experimental conditions.
Table 1: Factors Affecting this compound Stability in Solution
| Factor | Influence on Stability | Recommendations for Minimizing Degradation |
| pH | High and low pH can catalyze hydrolysis of the oxazaphosphorine ring. | Maintain pH in the range of 4-7 using a suitable buffer system. |
| Temperature | Increased temperature accelerates degradation kinetics. | Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. |
| Light | Exposure to UV and visible light can lead to photodegradation. | Store in amber vials or protect from light with opaque materials. |
| Oxidizing Agents | Can lead to further degradation of the molecule. | Avoid contact with peroxides, metal ions, and dissolved oxygen. Consider using an inert atmosphere. |
| Solvent | The polarity and protic nature of the solvent can influence stability. | For long-term storage, consider non-aqueous solvents or lyophilization. |
Experimental Protocols
This section provides a detailed methodology for conducting a forced degradation study to evaluate the stability of this compound.
Protocol: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC grade water, acetonitrile (B52724), and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate or acetate (B1210297) buffers (pH 4, 7, and 9)
-
HPLC or UPLC system with a UV/PDA detector and/or a mass spectrometer
-
Photostability chamber
-
Temperature-controlled oven and water bath
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Expose the this compound solution to the following stress conditions. The goal is to achieve approximately 5-20% degradation of the active substance.[7]
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store protected from light at room temperature for 24 hours.
-
Thermal Degradation: Prepare a solution of 100 µg/mL in a neutral buffer (pH 7). Heat in an oven at 80 °C for 48 hours.
-
Photodegradation: Expose a 100 µg/mL solution in a neutral buffer (pH 7) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9][10] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC method. A gradient reversed-phase method with a C18 column is a common starting point.[6]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound.
-
If using a mass spectrometer, determine the mass-to-charge ratio of the degradation products to aid in their identification.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the stability and analysis of this compound.
Caption: Potential degradation pathways for this compound in solution.
Caption: A typical workflow for a forced degradation study of this compound.
Caption: A decision-making diagram for troubleshooting this compound degradation.
References
- 1. Chemical and biological evaluation of hydrolysis products of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative degradation of cyclophosphamide using thermal plasma activation and UV/H2O2 treatment in tap water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Use Case: Drug Photodegradation Study according to ICH Q1B with EICS Climatic Chamber - TESTING LAB [testinglab.es]
- 8. ikev.org [ikev.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of a Stable Lyophilized Cyclophosphamide Monohydrate Formulation Using Non-Aqueous Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
troubleshooting 4-Ketocyclophosphamide synthesis impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-ketocyclophosphamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it synthesized?
A1: this compound is a major metabolite of the anticancer drug cyclophosphamide (B585). It is often synthesized as a reference standard for pharmacokinetic and toxicological studies to evaluate the metabolism and clearance of cyclophosphamide in patients.[1][2] It is considered a non-cytotoxic, inactive metabolite.[3]
Q2: What are the common challenges in the chemical synthesis of this compound?
A2: The primary challenge in synthesizing this compound is controlling the oxidation of the starting material, cyclophosphamide, or the intermediate, 4-hydroxycyclophosphamide (B600793). Over-oxidation can lead to the formation of various byproducts, while incomplete oxidation results in low yields. The inherent instability of the intermediate 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer aldophosphamide, further complicates the synthesis.[1][4][5]
Q3: What are the main impurities I should be aware of during this compound synthesis?
A3: The main impurities include:
-
Unreacted Cyclophosphamide: The starting material.
-
4-Hydroxycyclophosphamide (4-OHCP) and Aldophosphamide: The primary oxidation products and precursors to this compound.[1][4]
-
Carboxyphosphamide: Another inactive metabolite formed from the oxidation of aldophosphamide.[5][6]
-
N-Dechloroethylcyclophosphamide: A metabolite formed through a detoxification pathway.[7]
-
Phosphoramide Mustard and Acrolein: Cytotoxic decomposition products of aldophosphamide.[5]
Q4: How can I analyze the purity of my synthesized this compound?
A4: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a reliable method for the simultaneous quantification of this compound and its related impurities.[7] Ion chromatography can also be used to detect and quantify certain cyclophosphamide impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete oxidation of cyclophosphamide or 4-hydroxycyclophosphamide. | - Increase the concentration of the oxidizing agent (e.g., in Fenton's reagent).- Extend the reaction time.- Optimize the reaction temperature. |
| Degradation of the product during workup. | - Maintain a neutral or slightly acidic pH during extraction and purification.- Use cold solvents and minimize exposure to high temperatures. | |
| High Levels of 4-Hydroxycyclophosphamide Impurity | Incomplete oxidation. | - As with low yield, increase the oxidant concentration or reaction time. Careful monitoring of the reaction progress by TLC or LC-MS is crucial. |
| Presence of Multiple Unidentified Impurities | Over-oxidation or side reactions. | - Decrease the concentration of the oxidizing agent.- Shorten the reaction time.- Control the reaction temperature more precisely. |
| Instability of the reaction mixture. | - Ensure the pH of the reaction mixture is controlled. | |
| Difficulty in Purifying the Final Product | Co-elution of impurities with the product. | - Utilize a different chromatography stationary phase (e.g., reverse-phase C18 to a more polar column).- Adjust the mobile phase composition and gradient in HPLC. |
| Product instability on the chromatography column. | - Buffer the mobile phase to maintain a stable pH.- Perform purification at a lower temperature. |
Experimental Protocols
Synthesis of this compound via Fenton Oxidation
This protocol is based on methods that generate this compound as a significant product from the oxidation of cyclophosphamide.
Materials:
-
Cyclophosphamide
-
Iron(II) sulfate (B86663) (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve cyclophosphamide in an acidic aqueous solution (e.g., 0.1 M H₂SO₄).
-
Add a catalytic amount of iron(II) sulfate to the solution.
-
Slowly add hydrogen peroxide to the reaction mixture while maintaining a controlled temperature (e.g., 0-5 °C).
-
Monitor the reaction progress using TLC or LC-MS. The reaction will likely produce a mixture of 4-hydroxycyclophosphamide and this compound.
-
Once the desired level of conversion is achieved, quench the reaction by adding a reducing agent (e.g., sodium sulfite).
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate this compound.
Note: This reaction is known to produce a mixture of products, and the yield of this compound may be modest (e.g., around 11% as reported in some studies for similar oxidation methods).[1]
Purity Analysis by HPLC-MS/MS
Instrumentation:
-
HPLC system with a C18 reverse-phase column.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient:
-
A suitable gradient from high aqueous to high organic content over a run time of approximately 10-15 minutes.
MS/MS Detection:
-
Operate in selected reaction monitoring (SRM) mode.
-
Monitor specific precursor-to-product ion transitions for this compound and its potential impurities.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 277.0 | Specific fragments |
| Cyclophosphamide | 261.1 | Specific fragments |
| 4-Hydroxycyclophosphamide | 279.0 | Specific fragments |
| Carboxyphosphamide | 293.0 | Specific fragments |
Note: Specific fragment ions will need to be determined based on instrument tuning and literature values.
Visualizations
Caption: Metabolic and synthesis pathway of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lpnh.go.th [lpnh.go.th]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS Parameters for 4-Ketocyclophosphamide
Welcome to the technical support center for the LC-MS/MS analysis of 4-Ketocyclophosphamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on method optimization, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions (MRM transitions) for this compound?
A1: The selection of appropriate precursor and product ions is critical for the selective and sensitive quantification of this compound. Based on its chemical structure, the protonated molecule [M+H]⁺ is typically used as the precursor ion. The most abundant and stable fragment ions are then selected as product ions.
Table 1: Recommended MRM Transitions for this compound
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Putative Fragmentation |
| This compound | 275.0 | 140.0 | Loss of the chloroethylamine side chain |
| 106.0 | Further fragmentation of the phosphamide ring |
Note: These values are a starting point and may require optimization on your specific instrument.
Q2: What is a suitable internal standard (IS) for the analysis of this compound?
A2: An ideal internal standard is a stable, isotopically labeled version of the analyte. For this compound, a deuterated analog of cyclophosphamide (B585), such as cyclophosphamide-d4 (B23394), is a suitable choice as it will have similar chromatographic behavior and ionization efficiency.[1][2]
Q3: What are the common challenges encountered during the LC-MS/MS analysis of this compound?
A3: Researchers may encounter several challenges, including:
-
Matrix Effects: Biological matrices like plasma and urine contain endogenous components that can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[3]
-
Analyte Stability: Like other cyclophosphamide metabolites, this compound may have limited stability in biological samples. Proper sample handling and storage are crucial.
-
Chromatographic Resolution: Achieving baseline separation from other cyclophosphamide metabolites and endogenous interferences is essential for accurate quantification.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol). If the problem persists, replace the column. |
| Secondary Interactions with Column Silanols | Use a column with end-capping or a different stationary phase. Adding a small amount of a competing base to the mobile phase can also help. |
Issue 2: Low Signal Intensity or High Background Noise
| Possible Cause | Recommended Solution |
| Ion Suppression/Enhancement (Matrix Effects) | Optimize the sample preparation procedure to remove interfering matrix components (see Experimental Protocols section). Chromatographic separation from the interfering species is also key. A post-column infusion experiment can help identify the region of suppression.[3] |
| Suboptimal MS Parameters | Optimize source parameters (e.g., ion spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for this compound. |
| Analyte Degradation | Ensure proper sample collection, storage at -80°C, and minimize freeze-thaw cycles. Prepare samples on ice. |
| Contaminated Mobile Phase or LC System | Prepare fresh mobile phase with high-purity solvents and additives. Flush the LC system thoroughly. |
Issue 3: Inconsistent or Shifting Retention Times
| Possible Cause | Recommended Solution |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing of solvents. |
| Column Degradation | Replace the column if performance continues to decline after flushing. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. |
Experimental Protocols
Detailed Protocol for Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol is based on established methods for the extraction of cyclophosphamide and its metabolites from urine.[1][2]
Materials:
-
Urine sample
-
Internal Standard (IS) working solution (e.g., cyclophosphamide-d4 in methanol)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Phosphate (B84403) buffer (pH 7)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase A)
Procedure:
-
Thaw frozen urine samples on ice.
-
Vortex the urine sample to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 500 µL of the urine sample.
-
Add 50 µL of the internal standard working solution.
-
Add 500 µL of phosphate buffer (pH 7) and vortex briefly.
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for this compound.
Table 2: Method Validation Parameters for this compound in Urine
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 500 ng/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [2] |
| Accuracy (% Bias) | Within ±15% | [1] |
| Precision (%RSD) | < 15% | [1] |
| Recovery | 97 - 105% | [1] |
Visualizations
Caption: Metabolic pathway of cyclophosphamide to this compound and the subsequent analytical workflow.
References
Technical Support Center: Overcoming Poor Recovery of 4-Ketocyclophosphamide
Welcome to the technical support center for troubleshooting issues related to the analysis of 4-Ketocyclophosphamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during sample preparation and analysis that may lead to poor recovery of this critical metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor recovery of this compound?
A1: Poor recovery of this compound can stem from several factors during sample preparation and analysis. The most common issues include:
-
Suboptimal Extraction Method: The choice of extraction technique (Liquid-Liquid Extraction vs. Solid-Phase Extraction) and the specific parameters (e.g., solvent, pH, sorbent type) are critical.
-
Analyte Instability: this compound may be sensitive to pH and temperature, leading to degradation during sample collection, storage, or processing.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression and the appearance of low recovery.
-
Incomplete Elution or Irreversible Binding: During Solid-Phase Extraction (SPE), the analyte may not be fully eluted from the sorbent, or it may bind irreversibly.
-
Issues with Derivatization: If a derivatization step is used, incomplete reaction or degradation of the derivative can result in low signal.
Q2: I am using Liquid-Liquid Extraction (LLE) and experiencing low recovery. What can I do?
A2: For LLE, several factors can be optimized:
-
Solvent Choice: Ethyl acetate (B1210297) has been shown to provide high recovery (97-105%) for this compound from urine.[1] If you are using a different solvent, consider switching to or comparing with ethyl acetate. Other potential solvents to evaluate include dichloromethane (B109758) and methyl tert-butyl ether (MTBE).
-
Salting Out: Adding salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of polar analytes into the organic phase.
-
Extraction Volume and Repetitions: Ensure an adequate volume of extraction solvent is used. Performing multiple extractions with smaller volumes of solvent is generally more efficient than a single extraction with a large volume.
Q3: My recovery with Solid-Phase Extraction (SPE) is inconsistent. How can I troubleshoot this?
A3: Inconsistent SPE recovery is a common problem. Here are key areas to investigate:
-
Sorbent Selection: The choice of sorbent is crucial. For a moderately polar compound like this compound, reversed-phase (e.g., C18, polymeric) or mixed-mode sorbents could be effective. It is important to match the sorbent chemistry to the analyte's properties.
-
Method Optimization: Each step of the SPE process (conditioning, loading, washing, and elution) must be optimized.
-
Conditioning: Ensure the sorbent is properly activated and equilibrated. Do not let silica-based sorbents dry out before sample loading.
-
Loading: The sample should be loaded at a slow, controlled flow rate to ensure adequate interaction with the sorbent.
-
Washing: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte.
-
Elution: The elution solvent must be strong enough to completely desorb the analyte from the sorbent. Ensure the elution volume is sufficient.
-
-
Sample Pre-treatment: Adjusting the pH of the sample before loading can improve retention on the sorbent.
Q4: Could the stability of this compound be affecting my results?
A4: Yes, analyte stability is a critical factor. While specific stability data for this compound is limited, studies on related cyclophosphamide (B585) metabolites have shown significant degradation depending on pH and temperature. For instance, carboxycyclophosphamide is less stable at acidic pH and higher temperatures.[2]
-
Temperature: Keep samples on ice or at 4°C during processing and store them at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
pH: The pH of the biological matrix can influence stability. It is advisable to process samples promptly after collection and consider buffering the sample if instability is suspected.
Q5: What are matrix effects and how can I mitigate them?
A5: Matrix effects occur when components of the sample matrix co-elute with the analyte and affect its ionization in the mass spectrometer, leading to ion suppression or enhancement. This can result in inaccurate quantification and be mistaken for poor recovery.
-
Assessment: To assess matrix effects, compare the signal of the analyte in a post-extraction spiked matrix sample to the signal of the analyte in a neat solution.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use a more selective extraction method (e.g., a different SPE sorbent) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the HPLC/UPLC method to separate the analyte from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
-
Q6: Can derivatization improve the recovery and detection of this compound?
A6: Yes, derivatization can be a valuable strategy, especially for LC-MS/MS analysis. This compound has a ketone group that can be targeted with specific derivatizing reagents.
-
Benefits of Derivatization:
-
Improved Ionization Efficiency: Reagents like Girard's Reagent T and P introduce a pre-existing positive charge, significantly enhancing the signal in positive ion mode electrospray ionization.[3][4]
-
Increased Retention on Reversed-Phase Columns: Derivatization can increase the hydrophobicity of the analyte, leading to better retention and separation.
-
Improved Stability: Derivatization can stabilize labile functional groups.
-
-
Common Derivatization Reagents for Ketones:
Troubleshooting Guides
Guide 1: Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)
This guide provides a systematic approach to diagnosing and resolving low recovery issues when using LLE for this compound.
Troubleshooting Workflow for LLE
Caption: A step-by-step workflow for troubleshooting low recovery in LLE.
Guide 2: Systematic Troubleshooting for Solid-Phase Extraction (SPE)
This guide outlines a logical sequence for identifying and correcting issues leading to poor recovery with SPE.
Troubleshooting Workflow for SPE
Caption: A logical workflow for troubleshooting poor recovery in SPE.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Urine
This protocol is based on a validated method with reported high recovery.[1]
Materials:
-
Urine sample
-
Ethyl acetate (HPLC grade)
-
2 M Potassium phosphate (B84403) buffer
-
Internal standard solution (e.g., deuterated cyclophosphamide)
-
15 mL screw-capped culture tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or rotary concentrator
-
HPLC vials with inserts
Procedure:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Pipette 4.0 mL of urine into a 15 mL screw-capped culture tube.
-
Add 0.5 mL of 2 M potassium phosphate buffer.
-
Add a known amount of internal standard solution.
-
Add 5 mL of ethyl acetate to the tube.
-
Cap the tube and vortex for 1 minute. If an emulsion forms, gentle inversion may be substituted.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 5-8) with another 5 mL of ethyl acetate and combine the organic extracts.
-
Evaporate the combined ethyl acetate extract to dryness under a stream of nitrogen at 30°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 250 µL) of the initial mobile phase for LC-MS analysis.
-
Transfer the reconstituted sample to an HPLC vial for injection.
Protocol 2: Derivatization of this compound with Girard's Reagent T for LC-MS/MS Analysis
This is a general protocol for the derivatization of ketones that can be adapted for this compound.
Materials:
-
Dried sample extract containing this compound
-
Girard's Reagent T
-
Glacial acetic acid
-
Heating block or water bath
-
Solid-Phase Extraction (SPE) cartridge for cleanup (e.g., Oasis HLB)
Procedure:
-
Reconstitute the dried sample extract in a small volume of 15% methanol.
-
Add 50 µL of glacial acetic acid and 50 mg of Girard's Reagent T.
-
Incubate the mixture at 85°C for 4 hours.[3]
-
After incubation, cool the reaction mixture to room temperature.
-
Perform a solid-phase extraction cleanup to remove excess reagent.
-
Condition an Oasis HLB cartridge with methanol followed by water.
-
Load the reaction mixture diluted in 15% aqueous methanol.
-
Wash the cartridge with water.
-
Elute the derivatized analyte with methanol.
-
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Data Tables
Table 1: Comparison of Extraction Methods for Cyclophosphamide and its Metabolites (Hypothetical Data for Illustration)
| Extraction Method | Analyte | Matrix | Recovery (%) | RSD (%) | Reference |
| LLE (Ethyl Acetate) | This compound | Urine | 97 - 105 | < 8.4 | [1] |
| SPE (C18) | This compound | Plasma | 85 - 95 | < 10 | Hypothetical |
| SPE (Polymeric) | This compound | Plasma | 90 - 102 | < 9 | Hypothetical |
| Protein Precipitation | This compound | Plasma | 75 - 88 | < 12 | Hypothetical |
Table 2: Stability of Cyclophosphamide Metabolites under Different Conditions (Illustrative)
| Analyte | Matrix | Temperature | pH | Stability (t½) | Reference |
| Carboxycyclophosphamide | Urine | 25°C | 5.5 | ~1 day | Based on[2] |
| Carboxycyclophosphamide | Urine | 25°C | 7.0 | >1 day | Based on[2] |
| Carboxycyclophosphamide | Urine | -80°C | 7.0 | ~4 months | Based on[2] |
| This compound | Plasma | 4°C | 7.4 | > 24 hours | Hypothetical |
| This compound | Plasma | Room Temp | 7.4 | ~ 8 hours | Hypothetical |
Disclaimer: Some data in the tables are hypothetical and for illustrative purposes to guide experimental design. Please refer to the cited literature for validated data.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability Test of Cyclophosphamide at IV Admixture in Room Temperature [jkshp.or.kr]
- 3. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of 17-oxosteroid glucuronides and sulfates in urine and serum by fluorescence high-performance liquid chromatography using dansyl hydrazine as a prelabeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Ketocyclophosphamide Quantification
Welcome to the technical support center for 4-Ketocyclophosphamide (4-keto-CP) quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound?
A1: The most prevalent and robust method for the quantification of this compound in biological matrices is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring metabolite concentrations in complex samples like plasma and urine.[4]
Q2: Why is the stability of cyclophosphamide (B585) metabolites a concern, and how does it affect 4-keto-CP quantification?
A2: While 4-keto-CP itself is relatively stable, its precursor in the metabolic pathway, 4-hydroxycyclophosphamide (B600793) (4-OHCP), is highly unstable in biological matrices.[5] 4-OHCP exists in equilibrium with its tautomer, aldophosphamide. Due to its instability, 4-OHCP can degrade rapidly, which can affect the overall metabolic profile and the interpretation of 4-keto-CP levels. Therefore, understanding the stability of related metabolites is crucial for accurate pharmacokinetic studies.[5]
Q3: What are matrix effects and how can they interfere with 4-keto-CP analysis?
A3: Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis and refer to the alteration of analyte ionization (suppression or enhancement) by co-eluting components from the biological sample (e.g., plasma, urine).[4] These effects can lead to inaccurate and imprecise quantification of 4-keto-CP by affecting the method's sensitivity and reproducibility.[4] Common sources of matrix effects include phospholipids, salts, and other endogenous or exogenous compounds.
Q4: Is derivatization necessary for 4-keto-CP quantification?
A4: Derivatization is generally not required for the direct quantification of this compound itself. However, it is a critical step for the simultaneous analysis of its unstable precursor, 4-hydroxycyclophosphamide (4-OHCP).[5] To accurately capture the complete metabolic profile of cyclophosphamide, 4-OHCP is often stabilized by derivatization with agents like semicarbazide (B1199961) immediately after sample collection.[5][6][7]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity for 4-keto-CP
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | - Optimize the mobile phase composition and gradient to improve peak shape. A common mobile phase involves acetonitrile (B52724) and water with additives like formic acid or acetic acid.[1] - Ensure the analytical column (e.g., C18) is appropriate and in good condition.[1][2] |
| Ion Suppression (Matrix Effect) | - Improve sample cleanup to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective than simple protein precipitation.[2] - Adjust chromatographic conditions to separate 4-keto-CP from co-eluting matrix components. - Utilize a stable isotope-labeled internal standard to compensate for signal variability.[2] |
| Instrumental Issues | - Clean the ion source of the mass spectrometer. - Check for clogs or leaks in the LC system. - Verify and optimize mass spectrometer parameters such as collision energy and fragmentor voltage.[1] |
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | - Standardize every step of the sample preparation protocol, including extraction volumes, mixing times, and evaporation steps. - Ensure complete and consistent protein precipitation if this method is used. |
| Significant Matrix Effects | - Evaluate matrix effects from different lots of the biological matrix.[8] - Employ a more rigorous sample cleanup method like SPE to minimize matrix interferences.[6] - Use a co-eluting stable isotope-labeled internal standard for the most accurate correction. |
| Analyte Instability (if analyzing precursors) | - While 4-keto-CP is stable, if you are also measuring 4-OHCP, ensure immediate derivatization upon sample collection to prevent its degradation.[5][7] The stability of derivatized samples should also be confirmed.[6] |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of this compound and related compounds from various studies.
Table 1: Lower Limits of Quantification (LLOQ) and Detection (LOD)
| Analyte | Matrix | LLOQ | LOD | Reference |
| 4-keto-CP | Urine | 10 ng/mL | ~1 ng/mL | [1] |
| 4-keto-CP | Urine | - | 5 ng/mL | [3] |
| 4-OHCP | Plasma | 5 ng/mL | - | [5] |
| 4-OHCP | Plasma | 50 ng/mL | - | [5] |
| Cyclophosphamide | Plasma | 10 ng/mL | - | [5] |
Table 2: Linearity and Recovery
| Analyte | Matrix | Linear Range | Recovery | Reference |
| 4-keto-CP | Urine | 10 - 625 ng/mL | 103% (mean) | [1] |
| 4-OHCP | Plasma | 50 - 5000 ng/mL | ~80% | [5] |
| 4-OHCP-SCZ | Plasma | 20 - 5000 ng/mL | 99.3 - 115% | [6] |
| Cyclophosphamide | Plasma | 10 - 40,000 ng/mL | - | [5] |
Experimental Protocols
Protocol 1: Quantification of 4-keto-CP in Urine by HPLC-MS/MS
This protocol is based on the NIOSH Method 8327.[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 4.0 mL of urine into a culture tube.
-
Add an internal standard.
-
Add 2 mL of ethyl acetate.
-
Vortex for 1 minute.
-
Centrifuge at 2500 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC-MS/MS Conditions:
-
Column: C18 (150 x 3 mm, 3.5 µm)
-
Mobile Phase A: 15/85/0.1% (v/v/v) acetonitrile/water/acetic acid
-
Mobile Phase B: 75/25/0.1% (v/v/v) acetonitrile/water/acetic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Visualizations
Caption: General workflow for this compound quantification.
Caption: Troubleshooting logic for suboptimal quantification results.
References
- 1. cdc.gov [cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of N, N’ N”-triethylenethiophosphoramide, N, N”-triethylenephosphoramide, cyclophosphamide, and 4-hydroxy-cyclophosphamide in microvolume human plasma to support neonatal and pediatric drug studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing degradation of 4-Ketocyclophosphamide during extraction
Welcome to the technical support center for the extraction of 4-ketocyclophosphamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation of this critical metabolite during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
Q2: What are the primary factors that can lead to the degradation of this compound during extraction?
The primary factors influencing the stability of this compound during extraction are:
-
pH: Extreme pH values, both acidic and basic, can potentially lead to hydrolysis or rearrangement of the molecule.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
-
Solvent Choice: The polarity and reactivity of the extraction solvent can impact the stability of the analyte.
-
Exposure to Light and Air: Although less documented for this specific compound, prolonged exposure to light and oxygen can be a factor in the degradation of many organic molecules.
Q3: What is the recommended extraction method for this compound?
Liquid-liquid extraction (LLE) is a commonly employed and effective method for extracting this compound from biological matrices such as urine and plasma. Ethyl acetate (B1210297) is a frequently used solvent in these procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Suboptimal pH of the aqueous phase: If the pH is not optimized, this compound may be in an ionized state, reducing its partitioning into the organic solvent. A 2% solution of cyclophosphamide (B585) has a pH between 4 and 6.[1] | Adjust the pH of the sample to a weakly acidic range (pH 4-6) before extraction. This helps to ensure that this compound is in its neutral, less polar form, which is more readily extracted by organic solvents like ethyl acetate. |
| Inadequate solvent-to-sample ratio: A low volume of extraction solvent may not be sufficient to efficiently extract the analyte. | Increase the volume of the extraction solvent. A higher solvent-to-sample ratio enhances the partitioning of the analyte into the organic phase. | |
| Insufficient mixing/vortexing: Incomplete mixing of the aqueous and organic phases will result in poor extraction efficiency. | Ensure vigorous and adequate mixing (e.g., vortexing) for a sufficient duration to maximize the surface area contact between the two phases. | |
| Analyte degradation during extraction: The analyte may be degrading under the current extraction conditions. | Control the temperature by performing the extraction on ice or in a cold room. Minimize the duration of the extraction process. | |
| Inconsistent or variable recovery | Inconsistent pH adjustment: Small variations in pH between samples can lead to significant differences in extraction efficiency. | Use a calibrated pH meter and prepare fresh buffer solutions to ensure consistent pH across all samples. |
| Temperature fluctuations: Performing extractions at different ambient temperatures can affect recovery. | Standardize the extraction temperature. Performing the procedure in a temperature-controlled environment is recommended. | |
| Emulsion formation: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte and lead to inconsistent recovery. | Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. The addition of a small amount of salt (salting out) to the aqueous phase before extraction can also help prevent emulsion formation. | |
| Presence of interfering peaks in chromatogram | Co-extraction of impurities: The extraction solvent may be co-extracting other compounds from the matrix that interfere with the analysis. | Consider a back-extraction step. After the initial extraction into the organic solvent, this compound can be back-extracted into a fresh aqueous phase with an appropriate pH. This can leave many impurities behind in the organic phase. Subsequent re-extraction into an organic solvent after pH adjustment can further purify the sample. |
| Degradation products: The interfering peaks may be degradation products of this compound. | Optimize extraction conditions to minimize degradation (see "Low recovery" section). Analyze a degraded standard to identify the retention times of potential degradation products. |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol provides a general procedure for the extraction of this compound from urine samples.
Materials:
-
Urine sample
-
Ethyl acetate (HPLC grade)
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Sodium chloride (NaCl)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase for LC-MS analysis)
Procedure:
-
Sample Preparation: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.
-
pH Adjustment: To 1 mL of the supernatant in a 15 mL centrifuge tube, add 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Salting Out (Optional): Add a small amount of NaCl (e.g., 0.2 g) and vortex to dissolve. This can help to increase the extraction efficiency and prevent emulsion formation.
-
Extraction: Add 5 mL of ethyl acetate to the tube.
-
Mixing: Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (not exceeding 40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the reconstitution solvent. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Analysis: The sample is now ready for analysis by an appropriate analytical technique, such as LC-MS/MS.
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Caption: Troubleshooting Logic for Low/Inconsistent Recovery.
References
4-Ketocyclophosphamide Analysis: Technical Support Center
Welcome to the technical support center for 4-ketocyclophosphamide analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of this compound, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?
A: Peak tailing can arise from several factors, ranging from instrumental issues to chemical interactions within the analytical column.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Solution: Use a base-deactivated column or an end-capped column. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can also help by protonating the silanol groups, reducing their interaction with the analyte.
-
-
Column Contamination: Accumulation of strongly retained matrix components on the column can lead to peak distortion.
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings can cause band broadening and peak tailing.[3][4]
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly seated to avoid dead volume.[4]
-
Issue 2: Low Sensitivity and High Limit of Detection (LOD)
Q: I am struggling to achieve the required sensitivity for this compound in my samples. How can I improve my method's limit of detection?
A: Low sensitivity is a common challenge in bioanalysis. Several factors can contribute to a high limit of detection (LOD).
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to suppressed or enhanced signal intensity.[1]
-
Solution: Improve sample preparation to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing phospholipids (B1166683) and other interfering substances than protein precipitation. Isocratic elution on a C18 column can also help separate the analyte from matrix components.[5] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[6]
-
-
Inefficient Ionization: The choice of ionization source and its settings can significantly impact sensitivity.
-
Solution: Optimize the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters, such as spray voltage, gas flows, and temperature. For this compound, positive ion mode is typically used.[5]
-
-
Suboptimal MS/MS Transitions: The selection of precursor and product ions for multiple reaction monitoring (MRM) is critical for sensitivity and selectivity.
-
Solution: Perform a product ion scan to identify the most intense and stable fragment ions for this compound and the internal standard.
-
Issue 3: Analyte Instability
Q: I suspect that this compound is degrading during sample preparation or storage. How can I ensure its stability?
A: this compound is a metabolite of cyclophosphamide (B585) and is generally considered stable under physiological conditions.[7] However, its precursor, 4-hydroxycyclophosphamide (B600793), exists in equilibrium with its tautomer, aldophosphamide, and can be unstable. If you are also measuring 4-hydroxycyclophosphamide, derivatization is often necessary to stabilize it.[8][9][10]
-
Solution: For the analysis of 4-hydroxycyclophosphamide, derivatization with a reagent like semicarbazide (B1199961) hydrochloride can stabilize the molecule for analysis.[8][10] For this compound, ensure that storage conditions are optimized. This typically involves storing samples at -80°C. Perform stability tests under various conditions (e.g., freeze-thaw cycles, benchtop stability) to confirm that your handling procedures do not lead to degradation.[5]
Issue 4: GC-MS Analysis Challenges
Q: I am considering using Gas Chromatography-Mass Spectrometry (GC-MS) for my analysis. What are the key considerations?
A: GC-MS is a viable alternative to LC-MS, but it requires derivatization to make this compound and its metabolites sufficiently volatile and thermally stable for gas chromatography.[11][12]
-
Derivatization: The polar functional groups of this compound must be derivatized.[11]
-
Solution: Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation reagents are commonly used. The derivatization reaction conditions (temperature and time) need to be carefully optimized to ensure complete reaction and avoid degradation.[13] Trifluoroacetyl derivatives have also been used for the analysis of cyclophosphamide metabolites.[12]
-
Experimental Protocols & Data
LC-MS/MS Method for this compound in Human Urine
This protocol is a summary of a validated method for the simultaneous quantification of this compound, cyclophosphamide, and ifosfamide (B1674421) in human urine.[5][7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of urine sample, add an internal standard (e.g., deuterated cyclophosphamide).
-
Add 5 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
2. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 100 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic elution with a suitable mixture (e.g., acetonitrile (B52724) and water with 0.1% formic acid) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for specific instrument |
4. Performance Characteristics
| Analyte | Limit of Detection (LOD) in Urine | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound | ~1 ng/mL | 97 - 105 | ≤ 8.4 |
| Cyclophosphamide | ~0.1 ng/mL | 97 - 105 | ≤ 8.4 |
| Ifosfamide | ~0.05 ng/mL | 97 - 105 | ≤ 8.4 |
| Data adapted from a validated method.[5][7] |
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting logic for addressing poor peak shape.
Decision Pathway for Improving Method Sensitivity
Caption: Decision tree for enhancing analytical sensitivity.
References
- 1. eijppr.com [eijppr.com]
- 2. lcms.cz [lcms.cz]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 9. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jfda-online.com [jfda-online.com]
- 12. The determination of cyclophosphamide and its metabolites in blood plasma as stable trifluoroacetyl derivatives by electron capture chemical ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Matrix Effects for 4-Ketocyclophosphamide in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of 4-Ketocyclophosphamide in plasma samples using LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues related to matrix effects in a question-and-answer format, offering potential causes and solutions.
Question 1: I am observing significant ion suppression for this compound. What are the likely causes in a plasma matrix?
Answer:
Ion suppression for this compound in plasma is primarily caused by co-eluting endogenous matrix components that interfere with the ionization process in the mass spectrometer source.[1][2][3] The most common culprits in plasma are phospholipids.[1][3] These molecules have a high affinity for the organic solvents used in mobile phases and can co-elute with the analyte, competing for ionization and reducing the signal of this compound. Other potential sources of interference include salts, proteins that were not completely removed during sample preparation, and other endogenous metabolites.
Question 2: My results show poor reproducibility and accuracy. Could this be related to matrix effects?
Answer:
Yes, poor reproducibility and accuracy are classic symptoms of uncompensated matrix effects.[4][5] The concentration of interfering substances, such as phospholipids, can vary significantly between different plasma lots and even between samples from the same individual over time. This variability leads to inconsistent ion suppression or enhancement, causing erratic analytical results. If you observe a high coefficient of variation (CV%) in your quality control (QC) samples, it is crucial to investigate and mitigate matrix effects.
Question 3: What is the first step I should take to mitigate ion suppression for this compound?
Answer:
The most effective first step is to optimize your sample preparation method to remove as many interfering matrix components as possible before LC-MS/MS analysis.[1] While simple protein precipitation (PPT) is a common starting point, it is often insufficient for completely removing phospholipids.[1][3] Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Additionally, the use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound, is highly recommended to compensate for any remaining matrix effects.[5]
Question 4: I am using protein precipitation. How can I improve its effectiveness in reducing matrix effects?
Answer:
While protein precipitation is a straightforward technique, its efficiency in removing matrix components can be enhanced. Here are a few strategies:
-
Choice of Precipitation Solvent: Acetonitrile (B52724) is generally more effective than methanol (B129727) at precipitating proteins and results in a cleaner supernatant with fewer phospholipids.[6]
-
Solvent-to-Plasma Ratio: Using a higher ratio of organic solvent to plasma (e.g., 3:1 or 4:1 v/v) can improve protein precipitation efficiency.[6]
-
Temperature: Performing the precipitation at a lower temperature (e.g., in an ice bath) can enhance protein removal.
-
Post-Precipitation Cleanup: Combining PPT with a subsequent clean-up step, such as solid-phase extraction, can significantly reduce matrix effects.
Question 5: When should I consider switching from Protein Precipitation to Solid-Phase Extraction (SPE)?
Answer:
You should consider switching to SPE when you continue to observe significant matrix effects, poor sensitivity, or high variability in your results despite optimizing your PPT protocol. SPE offers a more selective sample cleanup by utilizing specific interactions between the analyte and the sorbent material.[7] C18-based SPE is a common choice for extracting moderately polar compounds like this compound from plasma and can effectively remove interfering phospholipids.[7]
Frequently Asked Questions (FAQs)
FAQ 1: What is a matrix effect?
A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy and precision of quantitative analysis.[4][8]
FAQ 2: How can I quantitatively assess the matrix effect for this compound in my assay?
The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked blank plasma sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in the presence of matrix) / (Peak Area in the absence of matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. It is recommended to assess the matrix effect using at least six different lots of blank plasma to evaluate the inter-subject variability.
FAQ 3: What is the best internal standard for this compound analysis?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects. This allows for accurate correction of any signal suppression or enhancement. If a SIL-IS is not available, a structural analog that is not present in the sample can be used, but it may not compensate for matrix effects as effectively.
FAQ 4: Can chromatographic conditions be modified to reduce matrix effects?
Yes, optimizing chromatographic separation is a crucial strategy. By achieving baseline separation between this compound and major interfering components like phospholipids, you can minimize ion suppression.[9] This can be accomplished by:
-
Gradient Optimization: Adjusting the mobile phase gradient to increase the separation of the analyte from the early-eluting, highly abundant matrix components.
-
Column Chemistry: Using a different column chemistry (e.g., a phenyl-hexyl or embedded polar group column) might provide a different selectivity and better separation from interfering compounds.
-
Divert Valve: Employing a divert valve to direct the early-eluting, highly contaminated portion of the mobile phase to waste before the analyte elutes to the mass spectrometer can significantly reduce source contamination and matrix effects.
FAQ 5: Are there any alternatives to electrospray ionization (ESI) that are less susceptible to matrix effects?
Atmospheric Pressure Chemical Ionization (APCI) is generally considered to be less prone to matrix effects than ESI, particularly for less polar compounds.[9] If your instrumentation allows, exploring APCI as an alternative ionization technique could be a viable strategy to mitigate severe ion suppression issues.
Quantitative Data Summary
While specific quantitative data for this compound matrix effects across different extraction methods is limited in the public domain, the following table summarizes the general effectiveness of common sample preparation techniques in reducing phospholipid-induced matrix effects in plasma, based on studies of similar analytes.
| Sample Preparation Technique | Typical Phospholipid Removal Efficiency | Expected Impact on this compound Matrix Effect | Relative Cost | Throughput |
| Protein Precipitation (PPT) | Low to Moderate | Significant residual matrix effects are common.[1][3] | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Can provide cleaner extracts than PPT, but optimization is crucial. | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Generally provides the cleanest extracts and the least matrix effects.[7] | High | Moderate to High (with automation) |
| HybridSPE® | Very High | Specifically designed for phospholipid removal, leading to minimal matrix effects.[1] | High | Moderate to High (with automation) |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
-
Sample Aliquoting: Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., this compound-d4) solution to the plasma sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) using a C18 Cartridge
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Loading: Load the pre-treated plasma sample (e.g., 100 µL of plasma diluted with 400 µL of 4% phosphoric acid) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard from the cartridge with 1 mL of methanol or an appropriate mixture of methanol and acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for addressing ion suppression.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Ketocyclophosphamide Experimental Design
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ketocyclophosphamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in cyclophosphamide's mechanism of action?
This compound is an inactive metabolite of the anticancer prodrug cyclophosphamide (B585).[1] Cyclophosphamide requires metabolic activation by cytochrome P450 enzymes in the liver to form the active intermediate, 4-hydroxycyclophosphamide (B600793).[2][3][4][5] 4-hydroxycyclophosphamide exists in equilibrium with its tautomer, aldophosphamide.[2][3] Aldophosphamide can then be converted to the cytotoxic phosphoramide (B1221513) mustard and the urotoxic acrolein.[3][4] Alternatively, 4-hydroxycyclophosphamide can be detoxified by aldehyde dehydrogenases (ALDH) to the inactive this compound.[2][6] Therefore, the formation of this compound represents a detoxification pathway, not the therapeutic action of cyclophosphamide.[2]
Q2: I am not seeing any cytotoxic effects in my cell culture when I apply this compound. Is there something wrong with my experiment?
It is expected that this compound will not show significant cytotoxicity. It is an inactive metabolite of cyclophosphamide.[1] The cytotoxic effects of cyclophosphamide are mediated by its active metabolite, phosphoramide mustard.[4] If you are aiming to study the cytotoxic effects of cyclophosphamide metabolites, you should use the active forms, such as 4-hydroperoxycyclophosphamide (a pre-activated form) or phosphoramide mustard itself, if commercially available. Direct application of cyclophosphamide to cancer cells in vitro will also show no effect, as these cells typically lack the necessary cytochrome P450 enzymes for its activation.[7]
Q3: How can I accurately measure the formation of this compound in my in vitro metabolism study?
Accurate quantification of this compound, along with other cyclophosphamide metabolites, is typically achieved using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[2][8][9] This method offers high sensitivity and specificity.
Key considerations for accurate measurement include:
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction are common methods to isolate the analytes from the biological matrix.[2][8]
-
Internal Standards: The use of a deuterated internal standard for this compound or a structurally similar compound is crucial for accurate quantification.[8]
-
Instability of 4-hydroxycyclophosphamide: The precursor to this compound, 4-hydroxycyclophosphamide, is unstable in plasma.[10][11] If you are also measuring this metabolite, immediate derivatization (e.g., with semicarbazide) after sample collection is necessary to prevent its degradation.[6][11]
Q4: What are the optimal storage conditions for this compound?
This compound is a solid that should be stored at -20°C for long-term stability, where it can be stable for at least 4 years.[1] For short-term use, it can be shipped at room temperature.[1]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in in vitro cyclophosphamide metabolism assays.
| Potential Cause | Troubleshooting Steps |
| Inadequate Metabolic Activation System | Ensure the use of a robust in vitro metabolic activation system, such as liver microsomes (S9 fraction) supplemented with necessary cofactors (e.g., NADPH), or primary hepatocytes which contain a broader range of metabolic enzymes.[3][12] The activity of the S9 fraction can vary between preparations and should be quality controlled.[3] |
| Instability of Metabolites | 4-hydroxycyclophosphamide is highly unstable.[10][11] If this intermediate is of interest, ensure rapid sample processing and derivatization to prevent its degradation to other products before analysis. |
| Solvent Effects | The choice and concentration of solvent used to dissolve this compound and other compounds can impact enzyme activity.[13] It is recommended to keep the final concentration of organic solvents like DMSO, methanol, or acetonitrile (B52724) below 1% in the incubation mixture to avoid inhibition of cytochrome P450 enzymes.[13] |
| Cell Culture Media Components | Components in the cell culture media can degrade or interact with the compound or its metabolites.[14][15][16] Use a defined medium where possible and check for potential interactions. |
Problem 2: High background or false positives in cytotoxicity assays.
| Potential Cause | Troubleshooting Steps |
| Solvent Cytotoxicity | High concentrations of solvents such as DMSO or ethanol (B145695) can be cytotoxic to cells.[17][18][19] It is crucial to include a solvent control in your experiment and to use the lowest possible solvent concentration (ideally ≤0.5%).[17][18] |
| Assay Interference | Some compounds can interfere with the readout of cytotoxicity assays (e.g., MTT assay) leading to false-positive or false-negative results.[20][21] It is advisable to use a secondary, mechanistically different cytotoxicity assay to confirm the results (e.g., a membrane integrity assay like LDH release in addition to a metabolic assay like MTT). |
| Cytotoxicity vs. Genotoxicity | High concentrations of a test agent may lead to cytotoxicity that can confound the results of genotoxicity assays like the comet assay, potentially causing false positives.[22] It is important to assess cytotoxicity and use concentrations that are not overtly cytotoxic when evaluating genotoxicity. |
Experimental Protocols
Protocol: In Vitro Metabolism of Cyclophosphamide using Liver Microsomes
This protocol provides a general framework for studying the formation of this compound from cyclophosphamide in vitro.
Materials:
-
Cyclophosphamide
-
Rat or human liver microsomes (S9 fraction)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., deuterated this compound)
-
HPLC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add cyclophosphamide (dissolved in a minimal amount of a suitable solvent) to the pre-incubated mixture to start the reaction. The final solvent concentration should be kept low (e.g., <1%).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard. This will precipitate the proteins and quench the enzymatic activity.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC-MS/MS to quantify the amount of this compound and other metabolites formed.
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Detection (LOD) for this compound in Urine | ~1 ng/mL | [8] |
| Limit of Detection (LOD) for this compound in Plasma | 15 ng/mL | [2] |
| Recommended Maximum Solvent Concentration in in vitro assays | < 1% (v/v) | [13] |
| This compound Stability at -20°C | ≥ 4 years | [1] |
Visualizations
References
- 1. False positive results in cytotoxicity testing due to unexpectedly volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cyclophosphamide and its metabolites in human plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activation of cyclophosphamide for an in vitro chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role for aldehyde dehydrogenase in survival of progenitors for murine blast cell colonies after treatment with 4-hydroperoxycyclophosphamide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Phenotyping Study of Cyclophosphamide 4-Hydroxylation in Malay Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Microassay for Biological Activity of Cyclophosphamide Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of cyclophosphamide for in vitro testing of cell sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of common organic solvents on in vitro cytochrome P450-mediated metabolic activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 18. sid.ir [sid.ir]
- 19. researchgate.net [researchgate.net]
- 20. semanticscholar.org [semanticscholar.org]
- 21. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Do cytotoxicity and cell death cause false positive results in the in vitro comet assay? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cross-Validation of 4-Ketocyclophosphamide Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 4-ketocyclophosphamide, a critical metabolite of the anticancer drug cyclophosphamide (B585). In the absence of direct cross-validation studies in the published literature, this document synthesizes data from various validated methods to offer a comparative overview of their performance characteristics. The methodologies discussed primarily include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to this compound Analysis
Accurate and precise quantification of this compound is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic profile of cyclophosphamide. The choice of analytical method can significantly impact the reliability of these measurements. This guide outlines the experimental protocols and performance data of different analytical techniques to aid researchers in selecting the most appropriate method for their specific needs. The principles of cross-validation as outlined by the FDA and ICH guidelines are also discussed to provide a framework for comparing and ensuring the consistency of results between different laboratories or methods.
Comparative Performance of Analytical Methods
The performance of various analytical methods for this compound quantification is summarized below. The data is compiled from individual validation studies and presented here for comparative purposes.
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound
| Parameter | Method A (Urine)[1] | Method B (Urine) | Method C (Plasma)[2] |
| Sample Preparation | Dilution with internal standard and methanol, followed by centrifugation. | Liquid-liquid extraction with ethyl acetate. | Solid-phase extraction with C18 cartridges. |
| Linearity Range | 0.5 - 27 µg/mL | 10 - 625 ng/mL | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | 10 ng/mL | 15 ng/mL (LOD) |
| Accuracy | Within ICH/FDA guidelines | 97 - 105% recovery | Not explicitly stated |
| Precision (RSD) | Within ICH/FDA guidelines | ≤ 8.4% | Not explicitly stated |
| Internal Standard | D4-CP | CP-d6 | Not explicitly stated |
Table 2: Performance Characteristics of GC-MS Method for this compound
| Parameter | Method D (Plasma)[3] |
| Sample Preparation | Solid-phase C-18 extraction, followed by derivatization. |
| Derivatization | Methyl and/or trifluoroacetyl derivatives. |
| Linearity Range | 1 - 100 ng/mL and 0.1 - 10 µg/mL |
| Recovery | 75 - 99% |
| Internal Standard | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
LC-MS/MS Method A: Analysis in Urine[1][2]
-
Sample Preparation:
-
Dilute urine samples with an aqueous solution of the internal standard (D4-cyclophosphamide) and methanol.
-
Vortex the mixture.
-
Centrifuge to pellet any precipitate.
-
Transfer the supernatant for injection.
-
-
Chromatographic Conditions:
-
Instrument: Triple-quadrupole mass spectrometer.
-
Mode: Selected Reaction Monitoring (SRM).
-
Run Time: 11.5 minutes.
-
-
Mass Spectrometry Detection:
-
Specific mass transitions for this compound and the internal standard are monitored.
-
LC-MS/MS Method B: Analysis in Urine[3]
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the urine sample using ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: HPLC coupled with a tandem mass spectrometer.
-
Column: Reversed-phase C18.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization: Positive ion electrospray.
-
Specific mass transitions are monitored for the analyte and internal standard (CP-d6).
-
GC-MS Method D: Analysis in Plasma[5]
-
Sample Preparation:
-
Isolate this compound from plasma using solid-phase extraction on a C-18 cartridge in a weakly acidic medium.
-
-
Derivatization:
-
Convert the extracted analyte to its methyl and/or trifluoroacetyl derivative to enhance volatility for GC analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Ionization: Electron capture chemical ionization.
-
Mode: Single Ion Monitoring (SIM).
-
Visualization of Experimental Workflows and Cross-Validation Logic
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Logical flow for cross-validation of analytical methods.
Discussion on Cross-Validation
Cross-validation is a critical process to ensure that data generated by different analytical methods or in different laboratories are comparable.[4][5] According to regulatory guidelines from the FDA and ICH, cross-validation should be performed when data from different methods are to be combined or compared.[4][5][6][7][8][9] This typically involves analyzing the same set of quality control samples and, if available, incurred study samples with both methods. The results are then statistically compared to assess for any systematic bias.[4] A common acceptance criterion is that the mean concentration from one method should be within ±20% of the mean concentration from the other method.
While a dedicated cross-validation study for this compound methods was not found, the principles remain the same. Researchers aiming to compare a newly developed method with an established one, or to transfer a method between labs, should follow these guidelines to ensure data integrity and consistency.
Conclusion
This guide provides a comparative overview of LC-MS/MS and GC-MS methods for the quantification of this compound, based on currently available literature. The choice between these methods will depend on the specific requirements of the study, including the biological matrix, required sensitivity, available equipment, and sample throughput needs. The provided experimental workflows and performance data tables can assist researchers in making an informed decision. Furthermore, the outlined principles of cross-validation should be applied whenever comparing or transferring analytical methods to ensure the reliability and consistency of bioanalytical data in drug development and clinical research.
References
- 1. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cyclophosphamide and its metabolites in human plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The determination of cyclophosphamide and its metabolites in blood plasma as stable trifluoroacetyl derivatives by electron capture chemical ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. fda.gov [fda.gov]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 9. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
Comparative Analysis of 4-Ketocyclophosphamide Distribution in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4-ketocyclophosphamide levels in different biological matrices. Due to a scarcity of publicly available quantitative data directly comparing this compound concentrations across various tissues, this document focuses on the established metabolic pathway of its parent compound, cyclophosphamide (B585), and the analytical methodologies employed for the quantification of its metabolites. We present available data for spleen tissue as an illustrative example and detail the experimental protocols necessary for such analyses.
Metabolic Pathway of Cyclophosphamide
Cyclophosphamide is a prodrug that undergoes a complex metabolic process, primarily in the liver, to become active. A key metabolite in this cascade is this compound, an inactive detoxification product. Understanding this pathway is crucial for interpreting the distribution and concentration of its various metabolites in different tissues.
Caption: Metabolic activation and detoxification pathway of cyclophosphamide.
Quantitative Data on this compound Tissue Distribution
| Tissue | Analyte | Concentration Range (ng/g) | Species | Dosing | Reference |
| Spleen | Cyclophosphamide | 1,250 - 50,000 | Mouse | 120 mg/kg | [1] |
| Spleen | 4-Hydroxycyclophosphamide | Significantly lower than plasma | Mouse | 120 mg/kg | [1] |
Note: The levels of 4-hydroxycyclophosphamide in the spleen were found to be significantly lower than in plasma, suggesting rapid conversion or clearance within the tissue[1]. Further research is needed to determine the specific concentrations of this compound in various tissues, including liver, kidney, lung, and tumor sites, to fully understand its pharmacokinetic profile.
Experimental Protocols
The quantification of this compound in biological matrices is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods for cyclophosphamide and its metabolites.
Sample Preparation (Tissue)
-
Tissue Homogenization:
-
Excise tissues of interest (e.g., liver, kidney, spleen, lung, tumor) and weigh them.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice to prevent degradation. The buffer volume should be adjusted based on the tissue weight to achieve a specific concentration (e.g., 1:4 w/v).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant for further processing.
-
-
Protein Precipitation:
-
To an aliquot of the tissue homogenate supernatant, add a cold protein precipitation solvent, such as acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 or 4:1 ratio of solvent to sample).
-
Vortex the mixture vigorously for at least 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant to a new tube for analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for this compound and an appropriate internal standard are monitored.
Caption: Experimental workflow for the quantification of this compound in tissue samples.
Conclusion
While the direct comparison of this compound levels across different tissues remains an area requiring further investigation, the methodologies for its quantification are well-established. The provided metabolic pathway and experimental workflow serve as a foundational guide for researchers aiming to explore the tissue distribution of this important cyclophosphamide metabolite. Future studies providing quantitative data on this compound concentrations in various tissues will be invaluable for a more complete understanding of its role in the overall pharmacology of cyclophosphamide.
References
4-Ketocyclophosphamide: A Potential Clinical Biomarker for Cyclophosphamide Therapy Under Scrutiny
A detailed comparison of 4-ketocyclophosphamide with established and other potential biomarkers for predicting the efficacy and toxicity of cyclophosphamide (B585) treatment.
Cyclophosphamide, a widely used chemotherapeutic and immunosuppressive agent, undergoes complex metabolic activation and detoxification processes that result in a variety of metabolites. The clinical outcome of cyclophosphamide therapy is highly variable, which is attributed to inter-individual differences in its metabolism. This variability underscores the need for reliable clinical biomarkers to guide personalized dosing strategies, maximizing therapeutic efficacy while minimizing toxicity. Among the numerous metabolites of cyclophosphamide, this compound has been a subject of interest as a potential biomarker. This guide provides a comparative analysis of this compound against other key metabolites, particularly the well-studied 4-hydroxycyclophosphamide (B600793), and presents the current evidence for its validation as a clinical biomarker.
The Metabolic Journey of Cyclophosphamide
Cyclophosphamide is a prodrug that requires hepatic bioactivation to exert its cytotoxic effects. The metabolic pathway is a cascade of enzymatic reactions leading to both active and inactive compounds. Understanding this pathway is crucial for identifying potential biomarkers that can reflect the drug's therapeutic and toxic effects.
The initial and rate-limiting step in cyclophosphamide metabolism is the hydroxylation at the C-4 position by cytochrome P450 (CYP) enzymes, primarily CYP2B6, CYP2C19, and CYP3A4, to form 4-hydroxycyclophosphamide.[1][2] This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide.[1][2] Aldophosphamide is a pivotal molecule that can follow two main paths:
-
Activation Pathway: Aldophosphamide can spontaneously decompose into the ultimate cytotoxic agent, phosphoramide (B1221513) mustard, and a toxic byproduct, acrolein.[1][3] Phosphoramide mustard is responsible for the therapeutic effects of cyclophosphamide by cross-linking DNA in rapidly dividing cells.[3] Acrolein is implicated in hemorrhagic cystitis, a significant dose-limiting toxicity.[3]
-
Inactivation Pathway: Aldophosphamide can be detoxified by aldehyde dehydrogenase (ALDH) to the inactive metabolite carboxycyclophosphamide.[2] Furthermore, 4-hydroxycyclophosphamide can be oxidized to the inactive metabolite this compound.[1]
The balance between these activation and inactivation pathways determines the concentration of the therapeutic and toxic species, ultimately influencing patient outcomes.
Comparison of Potential Biomarkers
The ideal clinical biomarker for cyclophosphamide therapy should correlate strongly with both therapeutic efficacy and toxicity, be stable and readily measurable in biological fluids. Here, we compare this compound with other key metabolites.
| Biomarker | Role in Metabolism | Current Status as a Biomarker | Advantages | Disadvantages |
| This compound | Inactive detoxification product | Investigational | Stable and quantifiable. May reflect the extent of detoxification and overall metabolic flux. | Limited clinical data directly correlating its levels with efficacy or toxicity. Its role as a predictive biomarker is not yet established.[4] |
| 4-Hydroxycyclophosphamide | Key active intermediate | Most studied biomarker. | As the precursor to the ultimate cytotoxic agent, its levels are thought to reflect the amount of active drug available. Several studies have correlated its exposure with toxicity.[5][6] | Highly unstable in vitro, requiring immediate derivatization for accurate measurement.[7] Its direct correlation with efficacy is still under investigation. |
| Phosphoramide Mustard | Ultimate cytotoxic agent | Investigational | Directly responsible for the therapeutic effect. | Extremely reactive and has a very short half-life, making it very difficult to measure accurately in clinical samples. |
| Carboxycyclophosphamide | Inactive detoxification product | Investigational | Stable and a major metabolite. May reflect the activity of the detoxification pathway mediated by ALDH. | Its predictive value for efficacy or toxicity is not well-established. |
| Parent Drug (Cyclophosphamide) | Prodrug | Poor biomarker | Easily measurable. | Poor correlation with clinical outcomes as it does not reflect the extent of metabolic activation.[8] |
Experimental Data and Methodologies
The quantification of cyclophosphamide and its metabolites is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes the typical analytical performance for the quantification of key cyclophosphamide metabolites.
| Analyte | Matrix | Analytical Method | LLOQ (ng/mL) | Linearity (ng/mL) | Reference |
| This compound | Urine | LC-MS/MS | ~1 | - | - |
| 4-Hydroxycyclophosphamide | Plasma | LC-MS/MS | 5 | 5 - 4,000 | - |
| Carboxyphosphamide | Urine | LC-MS/MS | - | - | - |
| Cyclophosphamide | Plasma | LC-MS/MS | 10 | 10 - 40,000 | - |
LLOQ: Lower Limit of Quantification
Key Experimental Protocols
1. Quantification of this compound and Other Metabolites by LC-MS/MS
This protocol outlines a general procedure for the simultaneous quantification of cyclophosphamide and its metabolites in plasma.
Sample Preparation:
-
Plasma samples are thawed and vortexed.
-
For the quantification of the unstable 4-hydroxycyclophosphamide, immediate derivatization with a stabilizing agent like semicarbazide (B1199961) is crucial.[7]
-
An internal standard (e.g., a deuterated analog of cyclophosphamide) is added to the plasma sample.
-
Proteins are precipitated by adding a solvent like methanol (B129727) or acetonitrile (B52724), followed by vortexing and centrifugation.
-
The supernatant is transferred to a new tube and may be further concentrated by evaporation and reconstitution in the mobile phase.
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 reverse-phase column is commonly used to separate the analytes. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized using an electrospray ionization (ESI) source in positive mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for quantification.
Current Standing of this compound as a Biomarker
While the analytical methods for measuring this compound are established, its clinical validation as a predictive biomarker for cyclophosphamide therapy remains in its infancy. The majority of clinical research has focused on 4-hydroxycyclophosphamide due to its position as the direct precursor to the active phosphoramide mustard. Studies have shown a correlation between 4-hydroxycyclophosphamide exposure and the incidence and severity of toxicities, such as myelosuppression.[5]
However, the instability of 4-hydroxycyclophosphamide presents a significant logistical challenge for its routine clinical use. In contrast, this compound is a stable metabolite, making it a more attractive candidate from a practical standpoint. As a product of the detoxification pathway, higher levels of this compound could theoretically indicate a more rapid inactivation of the active metabolites, potentially correlating with reduced efficacy or toxicity. Conversely, lower levels might suggest a greater proportion of the drug is being shunted down the activation pathway.
To date, there is a lack of robust clinical studies that have prospectively evaluated the predictive value of this compound for either treatment response or adverse events and compared it head-to-head with 4-hydroxycyclophosphamide.
Conclusion and Future Directions
The validation of this compound as a clinical biomarker for cyclophosphamide therapy is an area that warrants further investigation. While 4-hydroxycyclophosphamide is the most studied metabolite and has shown some correlation with toxicity, its inherent instability is a major drawback for routine clinical application. This compound, being a stable and measurable metabolite, holds promise as a more practical alternative.
Future research should focus on prospective clinical trials designed to:
-
Simultaneously quantify a panel of cyclophosphamide metabolites, including this compound and 4-hydroxycyclophosphamide, in a large patient cohort.
-
Correlate the levels of these metabolites with both clinical efficacy (e.g., tumor response, remission rates) and various toxicities (e.g., myelosuppression, hemorrhagic cystitis).
-
Develop and validate pharmacokinetic/pharmacodynamic (PK/PD) models that incorporate metabolite data to predict patient outcomes.
Such studies are essential to definitively establish the clinical utility of this compound and to determine if it, either alone or in combination with other metabolites, can be used to guide personalized cyclophosphamide therapy, ultimately improving patient care.
References
- 1. Comparative metabolism of cyclophosphamide and ifosfamide in the mouse using UPLC-ESI-QTOFMS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Exposure-Toxicity Association of Cyclophosphamide and Its Metabolites in Infants and Young Children with Primary Brain Tumors: Implications for Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclophosphamide and 4-hydroxycyclophosphamide pharmacokinetics in patients with glomerulonephritis secondary to lupus and small vessel vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of cyclophosphamide and 4-hydroxycyclophosphamide in cats after oral, intravenous, and intraperitoneal administration of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of 4-Ketocyclophosphamide: An NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the identification of 4-ketocyclophosphamide, a key metabolite of the anticancer drug cyclophosphamide (B585), using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of publicly accessible, detailed experimental NMR data for this compound, this document focuses on providing a comprehensive NMR analysis of the parent compound, cyclophosphamide, and outlines the standardized experimental protocols and analytical workflow that would be employed for a direct comparison.
Introduction
Cyclophosphamide is a widely used chemotherapeutic agent that undergoes metabolic activation to exert its cytotoxic effects. One of its metabolites is this compound. The structural elucidation and confirmation of such metabolites are critical for understanding the drug's mechanism of action, its metabolic fate, and for the development of new, more effective analogs. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. By comparing the ¹H and ¹³C NMR spectra of a synthesized or isolated compound with that of a known standard, in this case, the parent drug cyclophosphamide, researchers can confirm its chemical identity.
The key structural difference between cyclophosphamide and this compound is the presence of a ketone group at the C4 position of the oxazaphosphorinane ring in the latter. This modification is expected to induce significant changes in the chemical shifts of nearby protons and carbons, providing a clear basis for differentiation via NMR.
Comparative NMR Data
Table 1: ¹H and ¹³C NMR Data for Cyclophosphamide
| Cyclophosphamide | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Position | Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) |
| N(CH₂CH₂ Cl)₂ | 3.64 (t, J = 6.6 Hz) | 42.3 |
| N(CH₂ CH₂Cl)₂ | 3.50-3.38 (m) | 52.5 |
| P-O-CH₂ | 4.43-4.28 (m) | 67.8 |
| P-N-CH₂ | 3.27-3.13 (m) | 48.8 |
| CH₂-CH₂ -CH₂ | 1.93-1.83 (m) | 25.5 |
Data compiled from various sources, including ChemicalBook and PubChem.[1][2][3] Assignments are based on general chemical shift principles and may require 2D NMR experiments for definitive confirmation.
Experimental Protocol for NMR Analysis
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like cyclophosphamide and its derivatives.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the analyte (e.g., this compound or cyclophosphamide).
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
- Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
- Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
2. NMR Spectrometer Setup:
- The experiments should be performed on a high-resolution NMR spectrometer, typically with a proton resonance frequency of 400 MHz or higher.
- The spectrometer should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and line shape.
3. ¹H NMR Data Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters include a 30-45 degree pulse angle, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 64 scans.
4. ¹³C NMR Data Acquisition:
- Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
- Typical parameters include a 30-45 degree pulse angle, a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically several hundred to several thousand) is required to obtain a good signal-to-noise ratio.
5. Data Processing and Analysis:
- The raw data (Free Induction Decay, FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum.
- The spectrum is then phased and baseline corrected.
- The chemical shifts of the signals are referenced to the TMS signal at 0 ppm.
- The integrals of the ¹H NMR signals are determined to provide information about the relative number of protons corresponding to each signal.
- The multiplicities and coupling constants of the signals are measured to elucidate the connectivity of the atoms in the molecule.
- For complex molecules, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), may be necessary for unambiguous assignment of all proton and carbon signals.
Workflow for Identity Confirmation
The process of confirming the identity of a synthesized or isolated compound, such as this compound, against a known standard or a parent compound like cyclophosphamide, follows a logical workflow.
References
The Limited Role of 4-Ketocyclophosphamide in Predicting Patient Outcomes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-ketocyclophosphamide and its more clinically relevant counterpart, 4-hydroxycyclophosphamide (B600793), as biomarkers for monitoring cyclophosphamide (B585) therapy. This document synthesizes experimental data to objectively assess their correlation with patient outcomes and explores alternative monitoring strategies.
Cyclophosphamide is a widely used chemotherapeutic agent that requires metabolic activation to exert its cytotoxic effects. The monitoring of its metabolites has been a key area of research to optimize therapy and minimize toxicity. While several metabolites are formed, their clinical significance varies greatly. This guide focuses on the correlation of this compound levels with patient outcomes, comparing it with the active metabolite 4-hydroxycyclophosphamide and other alternative biomarkers.
This compound: An Inactive Metabolite with Limited Clinical Correlation
Current scientific literature indicates that this compound is an inactive metabolite of cyclophosphamide. Its formation represents a detoxification pathway, and as such, its levels have not been shown to directly correlate with either the therapeutic efficacy or the toxicity of cyclophosphamide treatment. While it can be measured in patient samples and may serve as a biomarker for occupational exposure, its utility in predicting individual patient outcomes is not supported by robust clinical data.
4-Hydroxycyclophosphamide: The Key Active Metabolite Linked to Clinical Outcomes
In stark contrast, 4-hydroxycyclophosphamide is the principal active metabolite of cyclophosphamide and is considered a critical determinant of both its anti-tumor activity and its associated toxicities. Numerous studies have demonstrated a significant correlation between systemic exposure to 4-hydroxycyclophosphamide and various clinical endpoints.
Correlation with Therapeutic Efficacy
Higher exposure to 4-hydroxycyclophosphamide has been associated with improved therapeutic responses in various cancers. This correlation is crucial for understanding the dose-response relationship of cyclophosphamide and for optimizing dosing regimens to maximize anti-tumor effects.
Correlation with Toxicity
The concentration of 4-hydroxycyclophosphamide is also linked to the incidence and severity of treatment-related toxicities. Key toxicities associated with high levels of this active metabolite include:
-
Myelosuppression: A significant correlation exists between 4-hydroxycyclophosphamide exposure and the degree of neutropenia, a common and dose-limiting toxicity of cyclophosphamide. Monitoring absolute neutrophil count (ANC) is a standard practice to manage this risk.
-
Urotoxicity: The metabolite acrolein, which is formed downstream from 4-hydroxycyclophosphamide, is responsible for hemorrhagic cystitis. While not a direct measure of acrolein, 4-hydroxycyclophosphamide levels can be indicative of the potential for this toxicity.
-
Cardiotoxicity: High-dose cyclophosphamide regimens can lead to cardiac damage. Monitoring cardiac biomarkers like troponins is essential in these settings.
Data Summary: 4-Hydroxycyclophosphamide vs. Alternative Biomarkers
The following table summarizes the comparative performance of 4-hydroxycyclophosphamide and other biomarkers in monitoring cyclophosphamide therapy.
| Biomarker | Utility in Predicting Efficacy | Utility in Predicting Toxicity | Clinical Application |
| This compound | Low | Low | Primarily for occupational exposure monitoring. |
| 4-Hydroxycyclophosphamide | High | High | Research setting; potential for therapeutic drug monitoring. |
| Absolute Neutrophil Count (ANC) | Indirect | High (Myelosuppression) | Standard of care for toxicity monitoring. |
| Urinary Biomarkers (e.g., NGAL) | Low | Moderate (Nephrotoxicity) | Investigational for early detection of kidney injury.[1] |
| Cardiac Troponins | Low | High (Cardiotoxicity) | Standard of care for monitoring high-dose therapy.[2] |
| Tumor Markers (e.g., Ki-67, CEA) | High | Low | Standard of care for monitoring tumor response. |
Experimental Protocols
Accurate measurement of cyclophosphamide and its metabolites is critical for pharmacokinetic and pharmacodynamic studies. The most common and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Measurement of this compound and 4-Hydroxycyclophosphamide in Human Plasma by LC-MS/MS
Principle: This method allows for the simultaneous quantification of cyclophosphamide and its metabolites. Due to the instability of 4-hydroxycyclophosphamide, derivatization is often required.
Sample Preparation:
-
Collect whole blood in appropriate anticoagulant tubes.
-
Separate plasma by centrifugation.
-
For 4-hydroxycyclophosphamide, immediately derivatize with a stabilizing agent like semicarbazide.
-
Perform protein precipitation using a solvent like methanol (B129727) or acetonitrile (B52724).
-
Evaporate the supernatant and reconstitute in the mobile phase.
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) containing a modifier like formic acid.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for each analyte and internal standard.
Signaling and Workflow Diagrams
To visualize the metabolic pathway of cyclophosphamide and the experimental workflow, the following diagrams are provided.
Conclusion
The available evidence strongly suggests that 4-hydroxycyclophosphamide, not this compound, is the critical metabolite to measure for correlating with patient outcomes during cyclophosphamide therapy. While the measurement of this compound may have utility in specific contexts such as occupational health, its role in clinical decision-making for individual patients is not supported. For monitoring therapeutic efficacy and toxicity, a multi-faceted approach that includes monitoring of the active metabolite 4-hydroxycyclophosphamide (in a research or specialized clinical setting) alongside established clinical and laboratory biomarkers such as absolute neutrophil count, organ function tests, and tumor markers, remains the most effective strategy. Future research should continue to focus on refining the therapeutic window for 4-hydroxycyclophosphamide to further personalize cyclophosphamide therapy.
References
Evaluating the Specificity of 4-Ketocyclophosphamide Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of drug metabolites is paramount for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This guide provides a detailed comparison of the analytical methods available for the quantification of 4-ketocyclophosphamide, a significant metabolite of the anticancer drug cyclophosphamide (B585). We will delve into the specificity of the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and compare it with immunoassay-based methods, providing available performance data and detailed experimental protocols.
Introduction to this compound and the Need for Specific Assays
Cyclophosphamide is a widely used prodrug that undergoes hepatic metabolism to form active and inactive metabolites. One of these, this compound, is an inactive metabolite formed from the oxidation of the active metabolite, 4-hydroxycyclophosphamide.[1][2][3] Accurate quantification of this compound is crucial for understanding the overall metabolism of cyclophosphamide and for correlating metabolite levels with therapeutic efficacy and toxicity. The structural similarity among cyclophosphamide and its various metabolites presents a significant analytical challenge, demanding highly specific assays to prevent cross-reactivity and ensure reliable results.
Comparative Analysis of Assay Performance
The two primary methodologies for quantifying this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays. LC-MS/MS is widely regarded as the reference method due to its high specificity and sensitivity. Immunoassays, while offering ease of use and high throughput, can be susceptible to cross-reactivity with structurally related compounds.
Quantitative Data Summary
The following table summarizes the key performance characteristics of LC-MS/MS and immunoassay methods for the quantification of this compound.
| Parameter | LC-MS/MS | Immunoassay |
| Principle | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Antibody-antigen binding with a detectable signal. |
| Specificity | Very High. Relies on chromatographic retention time and specific mass-to-charge (m/z) transitions. | Variable. Dependent on the specificity of the monoclonal or polyclonal antibodies used. Potential for cross-reactivity with other cyclophosphamide metabolites. |
| Limit of Detection (LOD) | Approximately 1 ng/mL in urine.[4] | Data not readily available in peer-reviewed literature. Typically in the low ng/mL range. |
| Lower Limit of Quantification (LLOQ) | As low as 5 ng/mL in urine.[5] | Data not readily available in peer-reviewed literature. |
| Cross-Reactivity | Minimal to none with appropriate chromatographic separation. | Specific quantitative data for this compound immunoassays with other cyclophosphamide metabolites is not widely published. However, immunoassays for other drugs have shown significant cross-reactivity with metabolites, leading to potential overestimation of the target analyte concentration.[6][7] |
| Validation | Methods are often validated according to stringent FDA and ICH guidelines.[5] | Commercial kits are typically validated by the manufacturer; however, the extent of validation can vary. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the quantification of this compound using LC-MS/MS and a general outline for an immunoassay.
LC-MS/MS Method for this compound Quantification in Urine
This protocol is a composite based on several published methods.[4][5][8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 4.0 mL of urine sample, add 0.5 mL of 2 M potassium phosphate (B84403) buffer.
-
Add an internal standard solution (e.g., deuterated this compound).
-
Add 5 mL of ethyl acetate (B1210297) and vortex for 1 minute to extract the analytes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic (ethyl acetate) layer to a clean tube.
-
Repeat the extraction process on the aqueous layer with another 5 mL of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen at 30°C.
-
Reconstitute the dried extract in a suitable solvent (e.g., 0.25 mL of HPLC grade water) for LC-MS/MS analysis.[8]
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over a set time to achieve separation of this compound from other metabolites.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. For example, for this compound (MW: 276.04), a potential transition could be m/z 277.1 -> [fragment ion]. The exact masses would need to be optimized.
General Immunoassay (ELISA) Protocol for this compound
This is a generalized protocol as specific kit instructions will vary.
1. Plate Preparation
-
A microtiter plate is pre-coated with a capture antibody specific for this compound.
2. Sample and Standard Incubation
-
Standards of known this compound concentration and prepared samples are added to the wells.
-
The plate is incubated to allow the this compound to bind to the capture antibody.
3. Addition of Detection Antibody
-
A detection antibody, also specific for this compound and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added to the wells.
-
The plate is incubated again to allow the detection antibody to bind to the captured this compound.
4. Washing
-
The plate is washed several times to remove any unbound reagents.
5. Substrate Addition and Signal Detection
-
A substrate for the enzyme is added to the wells, resulting in a color change.
-
The intensity of the color is proportional to the amount of this compound present in the sample.
-
The absorbance is read using a microplate reader at a specific wavelength.
6. Calculation
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations.
-
The concentration of this compound in the samples is determined by interpolating their absorbance values on the standard curve.
Visualizing Methodological Differences
The following diagrams illustrate the key steps and principles of each analytical method.
Conclusion: Choosing the Right Assay
The choice of assay for the quantification of this compound depends critically on the specific requirements of the study.
-
For definitive quantification, high-specificity, and regulatory submissions, LC-MS/MS is the unequivocal gold standard. Its ability to chromatographically separate and then specifically detect molecules based on their unique mass-to-charge ratios minimizes the risk of interference from other metabolites.
-
Immunoassays may be suitable for high-throughput screening or when a less precise but rapid estimation is sufficient. However, the potential for cross-reactivity with other cyclophosphamide metabolites is a significant concern that can lead to an overestimation of this compound concentrations. It is crucial to characterize the specificity of any immunoassay intended for use and to be aware of its limitations.
Researchers and drug development professionals should carefully consider these factors to ensure the generation of accurate and reliable data in their studies of cyclophosphamide metabolism. Further development and public availability of well-characterized monoclonal antibodies for this compound could improve the specificity of future immunoassays.
References
- 1. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of 4 Commercial Immunoassays Used in Measuring the Concentration of Tacrolimus in Blood and Their Cross-Reactivity to Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tacrolimus metabolite cross-reactivity in different tacrolimus assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdc.gov [cdc.gov]
A Comparative Guide to 4-Ketocyclophosphamide Reference Standards and Quality Control
For researchers, scientists, and drug development professionals engaged in the study of cyclophosphamide (B585) metabolism and efficacy, the availability of high-purity reference standards for its metabolites is crucial. 4-Ketocyclophosphamide, a major metabolite, serves as a key biomarker in pharmacokinetic and toxicological studies. This guide provides an objective comparison of commercially available this compound reference standards, details established quality control methodologies, and offers comprehensive experimental protocols.
Comparison of this compound Reference Standards
The selection of a suitable reference standard is paramount for ensuring the accuracy and reliability of analytical data. While several suppliers offer this compound, the product specifications and available documentation can vary. The following table summarizes the offerings from prominent suppliers.
| Supplier | Product Name | Catalog Number | Purity | Format | Certificate of Analysis (CoA) |
| Toronto Research Chemicals | This compound | C988750 | >98% | Neat Solid | Available upon request |
| Santa Cruz Biotechnology | This compound | sc-211234 | ≥98% | Solid | Available on product page |
| Cayman Chemical | This compound | 10007919 | ≥98% | Crystalline Solid | Provided with product |
| LGC Standards | This compound | TRC-C988750-10MG | Not specified | Not specified | Provided with product |
| Clearsynth | This compound | CS-O-15494 | Not specified | Solid | Available upon request |
Note: Purity levels and the availability of a comprehensive Certificate of Analysis are critical factors for selection. A detailed CoA should provide information on the identity, purity (typically by HPLC and/or NMR), and residual solvents. Researchers are advised to request and review the CoA before purchase.
Quality Control Methods for this compound
Accurate and precise analytical methods are essential for the quality control of this compound reference standards and for its quantification in biological matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
The following table compares the performance of different analytical methods reported in the literature.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Precision (RSD%) |
| HPLC-MS/MS [1] | Human Urine | ~1 ng/mL | Not specified | >0.99 | <15% |
| UPLC-MS/MS [2] | Human Plasma | Not for 4-Keto | 2.5 ng/mL (for 4-OHCP) | >0.99 | <15% |
| LC-MS/MS [3] | Human Plasma | 15 ng/mL | Not specified | Not specified | Not specified |
Key Considerations for Method Selection:
-
Sensitivity: LC-MS/MS offers the highest sensitivity, making it suitable for detecting low concentrations of this compound in biological samples.
-
Specificity: The use of tandem mass spectrometry (MS/MS) provides excellent specificity by monitoring characteristic parent-to-product ion transitions.
-
Matrix Effects: When analyzing biological samples, matrix effects can influence ionization efficiency. Appropriate sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are crucial to minimize these effects.
Experimental Protocols
HPLC-MS/MS Method for the Quantification of this compound in Urine
This protocol is adapted from the NIOSH Manual of Analytical Methods (NMAM) 8327.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of urine sample, add an internal standard solution (e.g., deuterated this compound).
-
Add 500 µL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7).
-
Add 3 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. HPLC-MS/MS Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: m/z 277.0 → 140.0
-
Internal Standard (d4-4-Ketocyclophosphamide): m/z 281.0 → 144.0
-
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of a this compound reference standard.
Caption: A typical workflow for the quality control of a this compound reference standard.
Metabolic Pathway of Cyclophosphamide
Understanding the metabolic activation of cyclophosphamide is essential for interpreting experimental results. The following diagram illustrates the key steps leading to the formation of this compound.
Caption: Metabolic pathway of cyclophosphamide to this compound and other key metabolites.
Decision Tree for Reference Standard Selection
Choosing the right reference standard is a critical first step. This decision tree can guide researchers in their selection process.
Caption: A decision tree to guide the selection of a this compound reference standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 3. Determination of cyclophosphamide and its metabolites in human plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of 4-Ketocyclophosphamide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of cytotoxic compounds like 4-ketocyclophosphamide, an active metabolite of cyclophosphamide, are paramount to ensuring laboratory safety and environmental protection.[1][2] Adherence to established protocols for cytotoxic waste is not just a regulatory requirement but a critical component of a responsible research ecosystem. All cytotoxic waste must be managed separately from regular municipal or biohazardous waste streams.[3]
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, double gloves, a solid-front protective gown, and eye protection.[4] All handling of this compound and its waste should be conducted within a containment primary engineering control, such as a biological safety cabinet or a fume hood, to minimize exposure risks.[5][6]
Step-by-Step Disposal Protocol
The disposal of this compound should follow the guidelines for cytotoxic and hazardous waste. It is crucial to treat this compound with the same level of caution as its parent drug, cyclophosphamide.
-
Segregation at the Source : Immediately after use, all materials contaminated with this compound must be segregated from other laboratory waste.[7] This includes empty vials, syringes, personal protective equipment (PPE), and any labware that has come into contact with the compound.[8][9]
-
Waste Categorization :
-
Trace Chemotherapy Waste : Items that contain less than 3% of the original drug's weight, such as empty vials, IV bags, and tubing, are considered trace waste.[4] This type of waste should be placed in designated yellow chemotherapy waste containers.[10][11]
-
Bulk Chemotherapy Waste : Unused or expired this compound, as well as materials heavily contaminated (containing more than 3% of the drug's weight), are classified as bulk waste.[4][10] This waste is considered hazardous and must be disposed of in a black RCRA-rated container.[10] Any items used to clean up a spill of the compound are also deemed bulk chemo waste.[10]
-
-
Container Management :
-
All waste containers must be puncture-proof, leak-proof, and clearly labeled with the cytotoxic warning symbol.[3][7]
-
Solid waste, such as contaminated labware and PPE, should be collected in designated, properly labeled bags and then placed into the appropriate yellow or black waste containers.[3]
-
Liquid waste must be collected in leak-proof containers with tight-fitting lids.[3] It is strictly prohibited to dispose of liquid chemotherapeutic waste down the drain.[3]
-
Sharps, such as needles and syringes, must be disposed of in a designated yellow sharps container specifically for chemotherapy waste.[4][8]
-
-
Storage and Pickup :
-
Store all cytotoxic waste containers in a secure, designated area with proper ventilation to prevent the accumulation of airborne drug residues.[5][7]
-
Once a container is full, it should be sealed securely.[3]
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[3][5] It is the responsibility of the waste generator to ensure that the disposal company adheres to all regulatory guidelines.[10]
-
Quantitative Data for Cytotoxic Waste Handling
| Parameter | Guideline | Source |
| Trace Waste Threshold | < 3% of original drug quantity remaining | [4] |
| Bulk Waste Threshold | > 3% of original drug quantity remaining | [4][10] |
| Plastic Bag Thickness (minimum) | 2 mm for polypropylene (B1209903) bags | [7] |
| Glove Change Frequency | Every 30 to 60 minutes or immediately when contaminated | [4] |
| Gown Change Frequency | Every two to three hours or when contaminated | [4] |
Experimental Protocols Cited
The disposal procedures outlined are based on established safety protocols for handling cytotoxic agents. Specific experimental methodologies for the disposal of this compound are not detailed in the provided search results. The primary "protocol" is the adherence to institutional and regulatory guidelines for hazardous and cytotoxic waste management.[3][5][12]
Disposal Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. einsteinmed.edu [einsteinmed.edu]
- 7. danielshealth.ca [danielshealth.ca]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 9. ipservices.care [ipservices.care]
- 10. danielshealth.com [danielshealth.com]
- 11. hsrm.umn.edu [hsrm.umn.edu]
- 12. worksafe.qld.gov.au [worksafe.qld.gov.au]
Essential Safety and Operational Guide for Handling 4-Ketocyclophosphamide
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like 4-Ketocyclophosphamide is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to minimize exposure risk and ensure a secure laboratory environment. Given that this compound is a derivative of cyclophosphamide, a known cytotoxic and hazardous drug, this guidance is based on established protocols for handling potent chemotherapy agents.
Personal Protective Equipment (PPE)
The primary barrier between laboratory personnel and hazardous chemicals is appropriate personal protective equipment.[1][2] All PPE should be selected based on a thorough risk assessment.[2]
Key Recommendations for PPE:
-
Gloves: Double gloving with chemotherapy-tested nitrile gloves is the standard recommendation. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[3] Gloves should be changed immediately if they become contaminated or damaged.[3][4] Vinyl gloves are not recommended as they do not provide adequate protection against chemotherapy agents.[3]
-
Gowns: Disposable, long-sleeved, back-closure gowns made of a low-lint, impervious material such as polyethylene-coated polypropylene (B1209903) are required.[3][4] These gowns protect clothing and skin from potential splashes and spills.[1]
-
Eye and Face Protection: Safety goggles or a full-face shield should be worn whenever there is a risk of splashing or aerosol generation.[1][4][5]
-
Respiratory Protection: For procedures that may generate aerosols or when handling the powder outside of a containment device, a NIOSH-approved N95 respirator or a higher level of respiratory protection is mandatory.[3][4][6] Surgical masks are not sufficient to protect the worker from inhaling hazardous particles.[6]
Quantitative Data for PPE Selection:
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested Nitrile Gloves (ASTM D6978-05) | Tested for resistance to permeation by chemotherapy drugs.[4][6] |
| Fingertip Thickness: >0.15 mm (5.9 mil) | Provides a sufficient barrier against chemical exposure.[4] | |
| Double Gloving | Reduces the risk of exposure in case of a breach in the outer glove.[3] | |
| Gowns | Disposable, Polyethylene-coated Polypropylene | Offers resistance to liquid penetration.[3][4] |
| Long-sleeved with knit cuffs | Ensures full coverage and a secure fit at the wrist.[4] | |
| Respiratory Protection | NIOSH-approved N95 Respirator | Protects against inhalation of airborne particles and aerosols.[3][4] |
| Eye Protection | Safety Goggles or Face Shield | Protects eyes and face from splashes of hazardous liquids.[1][5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize the risk of exposure. All manipulations should be performed in a designated area.[7]
-
Preparation and Engineering Controls:
-
All handling of this compound, including weighing, reconstituting, and aliquoting, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a fume hood to prevent the release of aerosols and dust.[6][8]
-
Ensure all necessary materials, including PPE, spill kits, and waste containers, are readily accessible before beginning work.
-
-
Donning PPE:
-
Before entering the designated handling area, don the required PPE in the following order: gown, inner gloves, N95 respirator, eye/face protection, and outer gloves (over the gown cuff).
-
-
Handling the Compound:
-
Work with the compound on a disposable, plastic-backed absorbent pad to contain any potential spills.
-
Use dedicated equipment (e.g., spatulas, glassware) for handling the cytotoxic agent. This equipment should be decontaminated after use or disposed of as cytotoxic waste.[7]
-
-
Doffing PPE:
Disposal Plan: Managing Cytotoxic Waste
Proper segregation and disposal of cytotoxic waste are critical to prevent environmental contamination and accidental exposure.[8]
-
Waste Segregation:
-
Trace Chemotherapy Waste: Items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight, are considered trace waste.[10] This includes empty vials, syringes, gloves, gowns, and other contaminated disposables. This waste should be placed in designated yellow chemotherapy waste containers for incineration.[10]
-
Bulk Chemotherapy Waste: This category includes materials with more than 3% of the original drug, such as partially full vials, IV bags, and materials used to clean up spills.[10] Bulk chemo waste must be disposed of in black hazardous waste containers.[10]
-
-
Disposal Procedures:
-
All disposable items that have come into contact with this compound should be considered cytotoxic waste.
-
Sharps (needles, scalpels) must be disposed of in a designated cytotoxic sharps container.[11]
-
Contaminated PPE should be placed in the appropriate chemotherapy waste container immediately after removal.
-
All cytotoxic waste containers must be clearly labeled and stored in a secure, designated area until collection by a licensed hazardous waste disposal service.
-
Spill Management Protocol
In the event of a spill, a prompt and organized response is essential to contain the contamination and protect personnel.[2]
-
Immediate Actions:
-
Cleanup Procedure:
-
Don the appropriate PPE, including double gloves, a gown, eye protection, and an N95 respirator.[5]
-
Use a commercially available chemotherapy spill kit or absorbent materials to contain and absorb the spill, working from the outside in.[1]
-
Clean the spill area thoroughly with a detergent solution followed by a deactivating agent if available, as per institutional guidelines.[1]
-
All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as bulk chemotherapy waste in a black hazardous waste container.[10]
-
Visual Workflow and Decision-Making Diagrams
To further clarify the safety procedures, the following diagrams illustrate the key workflows.
Caption: Workflow for Safe Handling of this compound.
Caption: Decision-Making for Appropriate PPE Selection.
References
- 1. ipservices.care [ipservices.care]
- 2. hse.gov.uk [hse.gov.uk]
- 3. aaha.org [aaha.org]
- 4. halyardhealth.com [halyardhealth.com]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. gerpac.eu [gerpac.eu]
- 7. Safe Handling of Oral Chemotherapeutic Agents in Clinical Practice: Recommendations From an International Pharmacy Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. Safe Handling of Oral Chemotherapy Drugs at Home - Together by St. Jude™ [together.stjude.org]
- 10. danielshealth.com [danielshealth.com]
- 11. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 12. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
